Methyl 2-bromopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19129-92-1 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-bromopentanoate from Pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromopentanoate, a valuable building block in organic synthesis, starting from pentanoic acid. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents key quantitative data in a clear, accessible format. The primary route discussed involves the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by Fischer esterification of the resulting 2-bromopentanoic acid. A one-pot synthetic variant is also described.
Synthetic Strategies
The conversion of pentanoic acid to this compound is a two-step process that first introduces a bromine atom at the α-position to the carboxyl group, followed by the esterification of the carboxylic acid.
1.1. Two-Step Synthesis:
-
α-Bromination: The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for the α-bromination of carboxylic acids.[1][2][3] This reaction utilizes a phosphorus trihalide, such as phosphorus tribromide (PBr₃), and bromine (Br₂) to selectively halogenate the α-carbon.[1][3][4] The reaction proceeds through an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid, facilitating the electrophilic attack by bromine at the α-position.[1][3][4]
-
Esterification: The resulting 2-bromopentanoic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][6] The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.[6]
1.2. One-Pot Synthesis:
A more streamlined approach involves a one-pot synthesis where the Hell-Volhard-Zelinsky reaction is performed, and instead of aqueous workup to isolate the α-bromo acid, the reaction mixture is quenched with methanol.[7] This directly leads to the formation of this compound, potentially increasing overall efficiency by reducing the number of isolation and purification steps.[7]
Experimental Protocols
2.1. Two-Step Synthesis Protocol
Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction
-
Materials:
-
Pentanoic acid
-
Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid.
-
Slowly add a catalytic amount of phosphorus tribromide (PBr₃). Alternatively, red phosphorus can be added, followed by the slow addition of bromine (Br₂). A typical molar ratio would be 1 equivalent of pentanoic acid to 0.33 equivalents of PBr₃ and 1.1 equivalents of Br₂.
-
Heat the reaction mixture to reflux. The reaction is typically monitored by the disappearance of the bromine color.
-
After the reaction is complete (usually after several hours), cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound via Fischer Esterification
-
Materials:
-
2-Bromopentanoic acid
-
Methanol (in large excess)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromopentanoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mol scale reaction).[8]
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with water and then brine.[5][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5][8]
-
The resulting crude this compound can be purified by vacuum distillation. A yield of around 90% can be expected for this type of esterification.[5]
-
2.2. One-Pot Synthesis Protocol
-
Materials:
-
Pentanoic acid
-
Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)
-
Methanol (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
-
Procedure:
-
Follow steps 1-3 of the Hell-Volhard-Zelinsky reaction as described in the two-step synthesis.
-
After the α-bromination is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add anhydrous methanol to the reaction flask. This will react with the intermediate 2-bromopentanoyl bromide to form the methyl ester.
-
Allow the mixture to stir at room temperature for a period to ensure complete esterification.
-
Proceed with the workup as described in the Fischer esterification protocol (steps 4-8), starting with pouring the mixture into water and extracting with an organic solvent. A reported yield for a similar one-pot α-bromo ester synthesis is around 85%.[7]
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 186-187 | 0.939 | 109-52-4 |
| 2-Bromopentanoic Acid | C₅H₉BrO₂ | 181.03 | 84-85 @ 10 Torr[9] | 1.475[9] | 584-93-0[9] |
| This compound | C₆H₁₁BrO₂ | 195.05[10] | 179.4 | 1.349 | 19129-92-1[10] |
Table 2: Spectroscopic Data for 2-Bromopentanoic Acid
| Technique | Data |
| ¹H NMR | Spectral data is available but specific shifts for pentanoic acid derivative are not detailed in the provided search results. A spectrum for 2-bromooctanoic acid shows characteristic peaks.[11] |
| ¹³C NMR | No specific data found in the search results. |
| IR Spectrum | Available through the NIST Chemistry WebBook.[12] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | ¹H NMR data for the similar methyl 2-bromopropionate shows a quartet around 4.4 ppm for the α-proton, a singlet around 3.8 ppm for the methyl ester protons, and a doublet around 1.8 ppm for the methyl group protons.[13] |
| ¹³C NMR | Spectral data is available on PubChem.[10] |
| IR Spectrum | No specific data found in the search results. |
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Mechanism of the Fischer esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR [m.chemicalbook.com]
- 12. 2-Bromovaleric acid [webbook.nist.gov]
- 13. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
physical and chemical properties of Methyl 2-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromopentanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom at the alpha-position to the ester carbonyl group, imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| CAS Number | 19129-92-1 | [1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| IUPAC Name | This compound | [1] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 179.4 °C at 760 mmHg | N/A |
| Density | 1.349 g/cm³ | N/A |
| Refractive Index | 1.455 | N/A |
| Flash Point | 69.5 °C | N/A |
| Vapor Pressure | 0.944 mmHg at 25 °C | N/A |
Chemical Reactivity and Synthesis
The reactivity of this compound is primarily dictated by the presence of the bromine atom at the alpha-position to the ester carbonyl. This bromine is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process:
-
Alpha-bromination of Pentanoic Acid: The first step is the alpha-bromination of pentanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the alpha-carbon of the carboxylic acid.[2][3][4][5][6]
-
Esterification: The resulting 2-bromopentanoic acid is then esterified with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), via a Fischer esterification to yield this compound.[7][8][9][10]
Experimental Protocols
1. Synthesis of 2-bromopentanoic acid via Hell-Volhard-Zelinsky Reaction
-
Materials: Pentanoic acid, red phosphorus, bromine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of pentanoic acid and a catalytic amount of red phosphorus is placed.
-
Bromine is added dropwise from the dropping funnel to the gently heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is then cooled to room temperature.
-
The crude 2-bromopentanoyl bromide is carefully hydrolyzed by the slow addition of water.
-
The resulting 2-bromopentanoic acid is then separated and purified by distillation under reduced pressure.
-
2. Synthesis of this compound via Fischer Esterification
-
Materials: 2-bromopentanoic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
A mixture of 2-bromopentanoic acid and an excess of methanol is placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
After the reaction is complete, the excess methanol is removed by distillation.
-
The remaining mixture is washed with water, a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Purification
Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.
Experimental Protocols for Purification
1. Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup is used.
-
Procedure:
-
The crude this compound is placed in the distillation flask.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the appropriate temperature and pressure is collected as the pure product. The boiling point will vary depending on the vacuum applied.
-
2. Column Chromatography
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.
-
Procedure:
-
A slurry of silica gel in the mobile phase is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
The purity of the collected fractions is monitored by thin-layer chromatography (TLC).
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ester) | ~3.7 | Singlet | N/A |
| -CH(Br)- | ~4.2 | Triplet | ~7 |
| -CH₂- (adjacent to CH(Br)) | ~2.0 - 2.2 | Multiplet | N/A |
| -CH₂- (penultimate) | ~1.4 - 1.6 | Multiplet | N/A |
| -CH₃ (terminal) | ~0.9 | Triplet | ~7 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| -CH(Br)- | ~45 |
| -O-CH₃ (ester) | ~53 |
| -CH₂- (adjacent to CH(Br)) | ~35 |
| -CH₂- (penultimate) | ~20 |
| -CH₃ (terminal) | ~13 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent used for NMR analysis and the specific instrument.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Wear protective gloves, safety goggles, and a lab coat when handling this compound. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The synthetic and purification protocols outlined in this guide provide a reliable framework for its preparation in a laboratory setting. A thorough understanding of its reactivity and characteristics is essential for its effective utilization in the development of new chemical entities in the fields of pharmaceutical sciences and materials research.
References
- 1. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheejee.iitk.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uakron.edu [uakron.edu]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
Methyl 2-bromopentanoate: A Technical Guide for Synthetic Applications
IUPAC Name: Methyl 2-bromopentanoate CAS Number: 19129-92-1
This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly relevant for researchers and professionals in drug development and chemical research. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and details a typical experimental workflow.
Core Data Summary
The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |
| Molecular Weight | 195.05 g/mol | [1] |
| CAS Number | 19129-92-1 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Density | 1.349 g/cm³ | [1] |
| Boiling Point | 179.372 °C at 760 mmHg | [1] |
| Flash Point | 69.549 °C | [1] |
| Refractive Index | 1.455 | [1] |
| Vapor Pressure | 0.944 mmHg at 25°C | [1] |
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 2-bromopentanoic acid. A common route to the precursor, 2-bromopentanoic acid, is via the Hell-Volhard-Zelinsky reaction from pentanoic acid. Below is a representative two-step protocol.
Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid (1.0 eq). Add a catalytic amount of red phosphorus (0.1 eq).
-
Bromination: Slowly add bromine (1.1 eq) to the flask through the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.
-
Reaction: After the addition of bromine is complete, heat the mixture to 80-90°C for several hours until the red color of bromine disappears.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the excess phosphorus tribromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-bromopentanoic acid.
Step 2: Fischer Esterification to this compound
-
Esterification: In a round-bottom flask, dissolve the crude 2-bromopentanoic acid (1.0 eq) in an excess of methanol (5-10 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the synthesis and purification of this compound, providing a clear visual representation of the experimental process.
Caption: A logical workflow for the synthesis and analysis of this compound.
Role in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its utility in pharmaceutical research is primarily as an alkylating agent and a precursor for the introduction of a five-carbon chain with functionality at the second position. This is particularly valuable in the construction of heterocyclic compounds and in the synthesis of chiral molecules, where the bromine atom can be displaced with stereochemical control. The ability to introduce chirality is a critical aspect of modern drug design and development.
References
An In-depth Technical Guide on the Solubility of Methyl 2-bromopentanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromopentanoate is a halogenated ester of significant interest in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, a logical workflow for this determination is presented visually using a Graphviz diagram. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and methodologies to effectively assess the solubility of this compound for their specific applications.
Introduction
This compound (C₆H₁₁BrO₂) is a valuable intermediate in organic synthesis, often utilized in the introduction of a pentanoate moiety with a reactive bromide at the alpha position. Its utility spans various research and development sectors, including the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies such as crystallization and chromatography.
This guide addresses the current gap in readily available, specific quantitative solubility data for this compound in common organic solvents. In lieu of a data repository, this document provides a robust experimental framework for researchers to generate this critical data in their own laboratories.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |
| Molecular Weight | 195.05 g/mol | [1] |
| Density | 1.349 g/cm³ | |
| Boiling Point | 179.372 °C at 760 mmHg | |
| Flash Point | 69.549 °C | |
| Refractive Index | 1.455 | |
| Vapor Pressure | 0.944 mmHg at 25°C |
Theoretical Solubility Considerations
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar (ester group, carbon-bromine bond) and non-polar (alkyl chain) characteristics.
-
Polar Solvents: The polar ester group will contribute to its solubility in polar solvents through dipole-dipole interactions. Protic polar solvents (e.g., alcohols) may also engage in hydrogen bonding with the oxygen atoms of the ester.
-
Non-polar Solvents: The butyl side chain provides non-polar character, suggesting solubility in non-polar solvents through van der Waals forces.
Based on its structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, from moderately polar to non-polar. However, its solubility in highly polar solvents like water is expected to be low, a characteristic common for esters of its molecular weight.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Determine the mass of the filtered solution in the volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent in units such as g/100 mL, mol/L, or mole fraction.
-
4.3. Analytical Method Development
A suitable and validated analytical method (GC or HPLC) is required for the accurate quantification of this compound.
-
For GC Analysis: A capillary column with a non-polar or moderately polar stationary phase is recommended. A flame ionization detector (FID) would be appropriate.
-
For HPLC Analysis: A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water is likely to be effective. A UV detector would be suitable for detection.
A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure the accuracy of the quantitative analysis.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Methyl 2-bromopentanoate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular and chemical properties of Methyl 2-bromopentanoate, a reagent utilized in the synthesis of various organic compounds, including oxazepinones and substituted benzofurans.[1]
Molecular and Chemical Properties
The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H11BrO2 | PubChem[2], MOLBASE[1] |
| Molecular Weight | 195.05 g/mol | PubChem[2] |
| 195.054 g/mol | MOLBASE[1] | |
| 195.06 g/mol | Pharmaffiliates[3], BLD Pharm[4] | |
| Exact Mass | 193.994 Da | PubChem[2], MOLBASE[1] |
| Density | 1.349 g/cm³ | MOLBASE[1] |
| Boiling Point | 179.372 °C at 760 mmHg | MOLBASE[1] |
| Flash Point | 69.549 °C | MOLBASE[1] |
| Refractive Index | 1.455 | MOLBASE[1] |
| Vapor Pressure | 0.944 mmHg at 25°C | MOLBASE[1] |
| CAS Number | 19129-92-1 | PubChem[2], Pharmaffiliates[3] |
Logical Relationships of Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary identifiers.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-bromopentanoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra, this guide utilizes high-quality predicted data to serve as a reliable reference for researchers in organic synthesis, drug development, and analytical chemistry. The information is presented to facilitate compound identification, structural verification, and to provide a foundational understanding of the spectroscopic properties of this halogenated ester.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing bromine atom and the ester functionality significantly influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₃ (C5) | 0.94 | Triplet (t) | 7.4 | 3H |
| -CH₂- (C4) | 1.55 | Sextet | 7.4 | 2H |
| -CH₂- (C3) | 2.05 | Multiplet (m) | - | 2H |
| -CHBr- (C2) | 4.25 | Triplet (t) | 7.5 | 1H |
| -OCH₃ (Ester) | 3.75 | Singlet (s) | - | 3H |
Note: Predicted data is generated based on established NMR prediction algorithms and may vary slightly from experimental values.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (C5) | 13.6 |
| -CH₂- (C4) | 20.8 |
| -CH₂- (C3) | 35.7 |
| -CHBr- (C2) | 48.5 |
| -OCH₃ (Ester) | 52.9 |
| -C=O (Ester) | 170.2 |
Note: Predicted data is generated based on established NMR prediction algorithms and may vary slightly from experimental values.
Structural Assignment and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of each atom to its predicted NMR signal.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Experimental Protocols
The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following is a generalized workflow for acquiring NMR data. Specific parameters may need to be optimized based on the spectrometer and the sample.
Caption: A typical workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Acquisition Time: Approximately 2-4 seconds.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary for complete relaxation of all carbon nuclei.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the ¹H NMR spectrum to determine the relative number of protons.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to acquire experimental data for their specific samples for precise analysis and to use this guide as a reference for interpretation.
Commercial Availability and Sourcing of Methyl 2-Bromopentanoate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the timely procurement of key chemical reagents is paramount to maintaining project momentum. This technical guide provides an in-depth overview of the commercial availability of Methyl 2-bromopentanoate, a valuable building block in organic synthesis. We present a summary of known suppliers, guidance on obtaining specific product details, and a general experimental protocol for its synthesis.
Commercial Suppliers and Availability
This compound (CAS No: 19129-92-1 or 5445-17-0) is a specialty chemical available from a range of global suppliers. While direct online pricing and stock levels are often not publicly listed for such compounds, numerous chemical manufacturers and distributors list this compound in their catalogs. Researchers are advised to contact these suppliers directly to obtain quotes, lead times, and detailed specifications such as purity and available quantities.
Key identifiers for this compound include:
The following table summarizes publicly available information for several suppliers. Note that purity, quantity, and price are typically available upon request.
| Supplier | Website | CAS Number(s) Listed | Purity | Available Quantities | Price |
| NINGBO INNO PHARMCHEM CO.,LTD. | inno-pharmchem.com | 19129-92-1 | ≥98.5% (GC) | Inquire | Inquire |
| Chemical Bull Pvt. Ltd. | chemicalbull.com | 5445-17-0 | Inquire | Inquire | Inquire |
| BLD Pharm | bldpharm.com | 114438-78-7 | Inquire | Inquire | Inquire |
| Pharmaffiliates | pharmaffiliates.com | 19129-92-1 | High Purity | Inquire | Inquire |
| Molbase | molbase.com | 19129-92-1 | Inquire | Inquire | Inquire |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
For research applications requiring in-house synthesis, this compound can be prepared from 2-bromopentanoic acid and methanol via Fischer esterification. The following is a generalized procedure adaptable for this synthesis.
Reaction:
2-Bromopentanoic Acid + Methanol ⇌ this compound + Water
Materials:
-
2-bromopentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopentanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dilute the residue with water and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.
Visualizing the Procurement Workflow
The process of acquiring a specialty chemical like this compound involves several key stages, from initial identification to final delivery and quality control. The following diagram illustrates a typical workflow for researchers.
References
Stability and Storage of Methyl 2-bromopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-bromopentanoate. Due to the limited availability of specific quantitative stability data for this compound, this guide focuses on its likely degradation pathways based on the chemistry of related α-bromoesters and general principles of chemical stability. Furthermore, a detailed, adaptable experimental protocol for stability assessment is provided to enable researchers to generate specific data for their formulations or samples.
Summary of Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and chemical supplier information.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerate at 2-8°C.[1] | To minimize potential degradation reactions, which are typically accelerated at higher temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Store in a dark place, protected from light. | To prevent potential photolytic degradation. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[2] | To prevent ingress of moisture and atmospheric contaminants. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | These substances can catalyze or participate in degradation reactions such as hydrolysis and dehydrohalogenation. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and thermal decomposition.
Hydrolysis
The ester and the carbon-bromine bond in this compound are susceptible to hydrolysis, especially in the presence of water, acids, or bases.
-
Ester Hydrolysis : This reaction can be catalyzed by both acids and bases, leading to the formation of 2-bromopentanoic acid and methanol. The presence of moisture in the storage environment can facilitate this process over time.
-
Nucleophilic Substitution of Bromide : The bromide at the alpha position is a good leaving group and can be displaced by nucleophiles. Water can act as a nucleophile, particularly under neutral or slightly acidic conditions, leading to the formation of Methyl 2-hydroxypentanoate. This reaction is analogous to the SN1 and SN2 mechanisms observed in the hydrolysis of other bromoalkanes.[3][4]
dot
Caption: Potential hydrolysis degradation pathways for this compound.
Thermal Decomposition
At elevated temperatures, bromoalkanes can undergo thermal decomposition. While specific data for this compound is unavailable, the primary mechanism for similar compounds is dehydrohalogenation.
-
Dehydrohalogenation : This elimination reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of an alkene and hydrogen bromide (HBr). The presence of HBr can, in turn, catalyze further degradation. Studies on the thermal decomposition of 1-bromo-2-chloroethane show that the reaction is autocatalyzed by the hydrogen bromide formed.[5]
dot
Caption: Proposed thermal decomposition pathway via dehydrohalogenation.
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound. This protocol should be adapted based on the specific needs of the research, including the intended use of the compound and the available analytical instrumentation.
Objective
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Equipment
-
This compound (high purity)
-
Vials (amber glass, with PTFE-lined caps)
-
Environmental chambers or ovens capable of maintaining controlled temperature and humidity
-
Light exposure chamber (ICH Q1B compliant)
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID, MS for GC; UV, MS for HPLC)
-
pH meter
-
Karl Fischer titrator for water content analysis
Experimental Workflow
dot
Caption: General experimental workflow for stability testing of this compound.
Procedure
-
Sample Preparation : Aliquot a sufficient number of samples of high-purity this compound into amber glass vials. Seal the vials with PTFE-lined caps.
-
Initial Analysis (Time = 0) : Perform a comprehensive analysis on a set of initial samples to establish baseline data. This should include:
-
Purity Assay : Using a validated GC or HPLC method to determine the initial purity.
-
Appearance : Visual inspection for color and clarity.
-
Water Content : Measurement using Karl Fischer titration.
-
Identification of Potential Degradants : If possible, develop an analytical method capable of separating and detecting potential degradation products.
-
-
Storage : Place the prepared samples in environmental chambers under the desired storage conditions. Recommended conditions to test include:
-
Long-term stability : 2-8°C (recommended storage).
-
Accelerated stability : 25°C/60% RH and 40°C/75% RH.
-
Photostability : Expose samples to light according to ICH Q1B guidelines.
-
-
Time-Point Analysis : At predefined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated), remove a set of samples from each storage condition and perform the same analyses as in the initial assessment.
-
Data Analysis :
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and quantify any degradation products that appear.
-
Evaluate any changes in appearance or water content.
-
Based on the rate of degradation, particularly under accelerated conditions, an estimation of the shelf-life under the recommended storage conditions can be made.
-
Conclusion
References
- 1. usbio.net [usbio.net]
- 2. Methyl-2-bromopentanoate | 5445-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Unveiling the Reactivity of Methyl 2-bromopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromopentanoate, a halogenated ester, presents a versatile molecular scaffold for organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily dictated by the electrophilic nature of the carbon atom alpha to both the bromine atom and the ester carbonyl group. This guide provides an in-depth analysis of the key reactive sites of this compound, focusing on nucleophilic substitution, elimination, and Reformatsky reactions. Detailed experimental protocols, quantitative reactivity data, and mechanistic diagrams are presented to furnish researchers with the foundational knowledge required for its strategic application in synthetic chemistry.
Core Reactive Sites and Mechanistic Overview
The primary sites of reactivity on the this compound molecule are centered around the C2 carbon, the carbonyl carbon of the ester group, and the protons on the C3 carbon.
-
α-Carbon (C2): This carbon is the principal electrophilic center. The adjacent electron-withdrawing bromine atom and carbonyl group significantly increase its susceptibility to nucleophilic attack. This site is the focal point for bimolecular nucleophilic substitution (SN2) reactions. The presence of the carbonyl group can stabilize the transition state of SN2 reactions, leading to enhanced reaction rates compared to analogous alkyl halides.
-
Carbonyl Carbon: The carbonyl carbon of the ester group is also electrophilic and can be a target for nucleophilic attack, particularly in reactions leading to hydrolysis or amidation, though this is generally less facile than reactions at the α-carbon.
-
β-Hydrogens (on C3): The hydrogen atoms on the carbon adjacent to the bromine-bearing carbon (C3) are acidic and can be abstracted by a strong base, leading to elimination reactions (E2 mechanism) and the formation of an alkene.
The interplay between these reactive sites allows for a range of chemical transformations, making this compound a valuable synthetic intermediate.
Key Reactions and Experimental Protocols
Bimolecular Nucleophilic Substitution (SN2) Reactions
SN2 reactions are a cornerstone of the reactivity of this compound, allowing for the introduction of a wide array of functional groups at the C2 position. These reactions proceed via a backside attack by a nucleophile, resulting in an inversion of stereochemistry at the α-carbon.
General Experimental Protocol for SN2 Reaction with Azide:
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in DMF or DMSO.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product, methyl 2-azidopentanoate.
-
The crude product can be further purified by column chromatography.
-
Illustrative Quantitative Data for SN2 Reactions
Due to the limited availability of specific kinetic data for this compound in the searched literature, the following table provides representative relative rate constants for SN2 reactions of a generic secondary alkyl bromide. These values illustrate the effect of the nucleophile on the reaction rate.
| Nucleophile | Relative Rate Constant (Illustrative) |
| CH₃O⁻ | 1 |
| I⁻ | 100 |
| CN⁻ | 125 |
| N₃⁻ | 1000 |
| SCN⁻ | 125 |
Note: These are generalized, illustrative values and actual rates will vary based on specific reaction conditions.
E2 elimination mechanism of this compound.
Reformatsky Reaction
The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. [1][2]The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group. [1] General Experimental Protocol for the Reformatsky Reaction:
-
Materials:
-
This compound (1.2 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure for Zinc Activation:
-
Place zinc dust in a flask and wash with dilute HCl to remove the oxide layer.
-
Decant the acid and wash successively with water, ethanol, and diethyl ether.
-
Dry the activated zinc under vacuum.
-
-
Reaction Procedure (Barbier-type): [3] 1. To a flask containing activated zinc, add anhydrous toluene and the aldehyde or ketone. 2. In a dropping funnel, dissolve this compound in anhydrous toluene. 3. Add this solution dropwise to the stirred suspension of zinc and the carbonyl compound at room temperature or with gentle heating. 4. After the addition is complete, stir the reaction mixture for 2-4 hours, monitoring the progress by TLC. 5. Cool the reaction mixture to 0 °C in an ice bath. 6. Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved. 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x). 8. Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. 9. Dry the organic layer over anhydrous magnesium sulfate. 10. Filter and concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester. 11. The crude product can be purified by column chromatography.
Reformatsky Reaction Workflow
General workflow for the Reformatsky reaction.
Conclusion
This compound is a versatile building block in organic synthesis, offering multiple avenues for chemical modification. Its primary reactivity is centered on the electrophilic α-carbon, which readily undergoes SN2 reactions with a variety of nucleophiles. Additionally, the presence of β-hydrogens allows for base-mediated E2 elimination to form unsaturated esters. The ability to form an organozinc reagent also enables its participation in the Reformatsky reaction for the synthesis of β-hydroxy esters. A thorough understanding of these key reactive sites and their corresponding reaction pathways is crucial for the effective utilization of this compound in the design and synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries. Further research to quantify the precise reaction kinetics and optimize reaction conditions for this specific substrate would be of significant value to the scientific community.
References
Methodological & Application
Application Notes and Protocols: The Use of Methyl 2-Bromopentanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromopentanoate is a valuable electrophilic building block for the introduction of a pentanoate moiety in a stereocontrolled manner. This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, primarily focusing on its application in the diastereoselective alkylation of chiral enolates. While direct literature precedents for the use of this compound are limited, the protocols herein are based on well-established and analogous procedures for similar α-bromoesters with common chiral auxiliaries. These methodologies are crucial for the synthesis of enantiomerically enriched compounds, which are of significant interest in drug discovery and development.
Introduction
The stereochemical architecture of a molecule is a critical determinant of its biological activity. In pharmaceutical and agrochemical research, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to achieve this stereocontrol. One of the most robust and widely utilized strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
This compound serves as a prochiral electrophile that can react with a chiral nucleophile, such as a chiral enolate, to form a new stereocenter. The inherent chirality of the auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. This document outlines protocols for the diastereoselective alkylation of two of the most reliable and well-studied chiral auxiliary systems: the Evans oxazolidinone and the pseudoephedrine amide systems, with this compound as the electrophile.
Core Applications
The primary application of this compound in asymmetric synthesis is the diastereoselective alkylation of chiral enolates to produce α-substituted carboxylic acid derivatives. These products are valuable intermediates for the synthesis of a variety of complex molecules, including:
-
Unnatural α-amino acids: After alkylation, the chiral auxiliary can be removed, and the resulting carbonyl group can be converted to an amino group, leading to the synthesis of non-proteinogenic amino acids with defined stereochemistry.
-
Chiral lactones: The resulting stereodefined carboxylic acid derivatives can be further elaborated to form chiral lactones, which are common structural motifs in natural products with diverse biological activities.
-
Complex natural products and pharmaceutical ingredients: The enantiomerically enriched products serve as key building blocks for the total synthesis of complex molecular targets.
Experimental Workflows and Logical Relationships
The general workflow for the use of a chiral auxiliary in asymmetric alkylation with this compound is depicted below. This process involves the attachment of the chiral auxiliary to a carboxylic acid, subsequent deprotonation to form a chiral enolate, diastereoselective alkylation with this compound, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Application Notes and Protocols: Reaction of Methyl 2-bromopentanoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-halo esters, such as methyl 2-bromopentanoate, with primary amines represents a fundamental and versatile method for the synthesis of N-substituted amino acid esters. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, is a cornerstone in the construction of a wide array of biologically active molecules. The resulting N-alkyl-2-aminopentanoate derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents, including enzyme inhibitors, antimicrobial compounds, and anticancer agents.
These application notes provide a comprehensive overview of the reaction of this compound with primary amines, including detailed experimental protocols, quantitative data, and potential applications in drug development.
Reaction Principle
The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic α-carbon of this compound. This attack leads to the displacement of the bromide ion, a good leaving group, resulting in the formation of a secondary amine, specifically an N-alkyl-2-aminopentanoate methyl ester.
It is important to note that the newly formed secondary amine can also act as a nucleophile and react with another molecule of this compound, leading to the formation of a tertiary amine. To favor the formation of the desired secondary amine, an excess of the primary amine is often used.
Experimental Protocols
This section details the experimental procedures for the reaction of this compound with propylamine and butylamine as representative primary amines.
Protocol 1: Synthesis of Methyl 2-(propylamino)pentanoate
Materials:
-
This compound (1.0 eq)
-
Propylamine (3.0 eq)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propylamine (3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(propylamino)pentanoate.
Protocol 2: Synthesis of Methyl 2-(butylamino)pentanoate
Materials:
-
This compound (1.0 eq)
-
Butylamine (3.0 eq)
-
Dimethylformamide (DMF) (solvent)
-
Potassium carbonate (base, 1.5 eq)
-
Diatomaceous earth (for filtration)
-
Standard laboratory glassware for inert atmosphere reactions (optional)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous DMF, and potassium carbonate (1.5 eq).
-
Add butylamine (3.0 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 2-(butylamino)pentanoate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of methyl 2-(alkylamino)pentanoates. (Note: This data is illustrative and may vary based on specific experimental conditions).
Table 1: Reaction Conditions and Yields for the Synthesis of Methyl 2-(alkylamino)pentanoates
| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Propylamine | Acetonitrile | - | 25 | 24 | 75 |
| Butylamine | DMF | K₂CO₃ | 60 | 12 | 82 |
| Benzylamine | Ethanol | Et₃N | 78 | 18 | 78 |
| Cyclohexylamine | Toluene | - | 110 | 36 | 65 |
Table 2: Biological Activity of Illustrative N-Alkyl-2-aminopentanoate Derivatives
| Compound | N-Alkyl Group | Assay | Target | IC₅₀ (µM) |
| 1 | Propyl | Cytotoxicity | A549 (Lung Cancer Cell Line) | 45.2 |
| 2 | Butyl | Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | 15.8 |
| 3 | Benzyl | Antimicrobial | Staphylococcus aureus | 32.5 (MIC) |
| 4 | Cyclohexyl | Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | 68.1 |
Mandatory Visualization
Diagram 1: General Reaction Scheme
Caption: General S(_N)2 reaction of this compound with a primary amine.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Applications in Drug Development
N-substituted amino acid esters are prevalent motifs in a variety of pharmacologically active compounds. The alkyl substituent on the nitrogen atom can be readily modified to fine-tune the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
-
Enzyme Inhibition: The amino acid scaffold can mimic natural substrates of enzymes, and the N-alkyl group can be designed to interact with specific pockets within the enzyme's active site, leading to potent and selective inhibition. For instance, derivatives of N-alkylated amino acids have been explored as inhibitors of proteases, kinases, and other enzymes implicated in disease.
-
Anticancer Activity: Certain N-alkyl amino acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, potentially involving the disruption of cellular metabolism, induction of apoptosis, or inhibition of signaling pathways crucial for cancer cell proliferation.
-
Antimicrobial Agents: The incorporation of specific N-alkyl groups can impart antimicrobial activity to the amino acid ester scaffold. These compounds may act by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with other vital cellular processes in microorganisms.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized N-alkyl-2-aminopentanoate derivative with enzyme inhibitory activity.
Caption: Hypothetical inhibition of a cellular signaling pathway.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse library of N-alkyl-2-aminopentanoate derivatives. These compounds are of significant interest to the drug development community due to their potential as modulators of various biological targets. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
Application of Methyl 2-bromopentanoate as an Alkylating Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromopentanoate is a versatile alkylating agent employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive bromine atom alpha to a methyl ester, makes it an effective electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophiles, including phenols, carbon nucleophiles, and amides. The protocols are based on established laboratory procedures and provide a foundation for further research and development.
Core Applications
This compound is primarily utilized in nucleophilic substitution reactions (SN2) to introduce a 1-methoxycarbonylbutyl group to a substrate. Key applications include:
-
O-Alkylation of Phenols: The alkylation of phenolic hydroxyl groups is a common transformation in the synthesis of ethers, which are prevalent in pharmaceuticals and agrochemicals.
-
C-Alkylation of Carbon Nucleophiles: The formation of carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. This compound reacts with enolates and other carbanions to introduce a functionalized alkyl chain.
-
N-Alkylation of Amines and Amides: The introduction of alkyl groups to nitrogen-containing compounds is crucial for modifying their biological activity and physicochemical properties.
-
S-Alkylation of Thiols: The synthesis of thioethers is important in medicinal chemistry and materials science.
-
Synthesis of α-Amino Acids: As an α-bromo ester, it serves as a precursor for the synthesis of non-natural amino acids, which are valuable building blocks in peptide and protein engineering.
Data Presentation: Summary of Alkylation Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Salicylic Acid | K₂CO₃, DMF, 92-94°C | 1-Methoxy-1-oxopentan-2-yl salicylate | 82-89 | [1][2][3][4] |
| tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate | Cs₂CO₃, NMP, Room Temperature, 3h | 1-(tert-butyl) 4-methyl 2-((5,6-dimethoxythieno[3,2-b]pyridin-2-yl)carbonyl)-3-propylsuccinate | Not Reported | [5] |
| 2-Hydroxybenzamide | K₂CO₃, THF, Microwave, 120°C, 1.5h | Methyl 2-(2-carbamoylphenoxy)pentanoate | Not Reported | [6] |
Experimental Protocols
Protocol 1: O-Alkylation of Salicylic Acid
This protocol describes the synthesis of 1-methoxy-1-oxopentan-2-yl salicylate through the O-alkylation of salicylic acid with this compound.[1][2][3][4]
Materials:
-
Salicylic acid
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride (CH₂Cl₂)
-
5% Sodium hydroxide (NaOH) solution
-
Ice-water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), anhydrous potassium carbonate (0.5-1.0 eq), and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add this compound (1.0-1.5 eq) to the reaction mixture.
-
Heat the mixture with stirring to 92-94°C and maintain for the desired reaction time (typically 1-4 hours).
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with methylene chloride.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove unreacted salicylic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Figure 1: Workflow for the O-Alkylation of Salicylic Acid.
Protocol 2: C-Alkylation of a Carbonyl Compound
This protocol outlines the alkylation of a β-keto ester, a carbon nucleophile, with this compound.[5]
Materials:
-
tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Stir the mixture at room temperature.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography.
Figure 2: Workflow for the C-Alkylation of a β-Keto Ester.
Protocol 3: Alkylation of 2-Hydroxybenzamide
This protocol details the alkylation of the phenolic hydroxyl group of 2-hydroxybenzamide using this compound under microwave conditions.[6]
Materials:
-
2-Hydroxybenzamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Microwave reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel, combine 2-hydroxybenzamide (1.0 eq), this compound (1.5 eq), and potassium carbonate (1.0 eq) in tetrahydrofuran (THF).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 1.5 hours.
-
After cooling to room temperature, stir the reaction mixture for an additional 48 hours.
-
Filter the reaction mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Figure 3: Workflow for the Microwave-Assisted Alkylation of 2-Hydroxybenzamide.
General Considerations for Alkylation Reactions
-
Solvent: Aprotic polar solvents such as DMF, NMP, THF, and acetone are commonly used to facilitate SN2 reactions.
-
Base: An appropriate base is required to deprotonate the nucleophile. Common bases include potassium carbonate, cesium carbonate, sodium hydride, and organic bases like triethylamine. The choice of base depends on the pKa of the nucleophile.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, including the use of microwave irradiation to accelerate the reaction.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete conversion of the nucleophile.
-
Workup and Purification: Standard aqueous workup procedures are typically employed to remove inorganic salts and unreacted starting materials. Purification is commonly achieved through column chromatography on silica gel.
Future Directions
The application of this compound as an alkylating agent extends beyond the examples provided. Further research into its use for the synthesis of novel amino acids, the alkylation of a broader range of heterocyclic systems, and its incorporation into drug discovery programs is warranted. The development of more environmentally friendly reaction conditions, such as the use of greener solvents and catalytic systems, would also be a valuable contribution to the field.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. WO2019195063A1 - Aza-benzothiophene compounds as sting agonists - Google Patents [patents.google.com]
- 6. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]
Application Note and Detailed Protocol for the Grignard Reaction with Methyl 2-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the Grignard reaction of methyl 2-bromopentanoate with a Grignard reagent to synthesize a tertiary alcohol. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and chemical industries for the construction of complex molecules. This protocol details the necessary materials, step-by-step procedure, safety precautions, and data presentation for this specific application.
Introduction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. Esters, such as this compound, react with two equivalents of a Grignard reagent to produce tertiary alcohols.[1][2] The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a subsequent nucleophilic addition with a second equivalent of the Grignard reagent.[3] Due to the higher reactivity of the ketone intermediate compared to the starting ester, the reaction does not typically stop at the ketone stage.[4]
This protocol describes the reaction of this compound with ethylmagnesium bromide to yield 3-ethyl-2-methylpentan-3-ol. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.[5]
Experimental Protocol
This procedure is divided into two main parts: the preparation of the Grignard reagent (ethylmagnesium bromide) and its subsequent reaction with this compound.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |
| Magnesium turnings | Mg | 24.31 | 1.46 g | 2.2 eq |
| Bromoethane | C₂H₅Br | 108.97 | 6.54 g (4.4 mL) | 2.2 eq |
| This compound | C₆H₁₁BrO₂ | 211.05 | 5.00 g | 1.0 eq |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |
2.2. Equipment
-
Three-necked round-bottom flask (250 mL), oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
2.3. Procedure
Part A: Preparation of Ethylmagnesium Bromide
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet for the inert gas. Ensure all glassware is thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.46 g) and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[6]
-
Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (6.54 g) in 30 mL of anhydrous diethyl ether. Add approximately 1-2 mL of the bromoethane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part B: Reaction with this compound and Work-up
-
Addition of the Ester: Prepare a solution of this compound (5.00 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Cool the Grignard reagent solution in an ice bath. Slowly add the ester solution dropwise to the stirred Grignard reagent over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride dropwise.[1][7] This will hydrolyze the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.[1]
-
Isolation and Purification: Decant or filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude tertiary alcohol. The crude product can be purified by distillation under reduced pressure.
Data Presentation
Table 1: Reagent and Product Quantities
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) |
| This compound | 211.05 | 5.00 | 0.0237 | - |
| Bromoethane | 108.97 | 6.54 | 0.0600 | - |
| Magnesium | 24.31 | 1.46 | 0.0600 | - |
| 3-Ethyl-2-methylpentan-3-ol | 144.25 | - | - | 3.42 |
Note: The theoretical yield is calculated based on this compound as the limiting reagent.
Visualization of Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.
Signaling Pathway
Caption: Reaction pathway for the Grignard reaction with an ester.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-Bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction schemes for the synthesis of various heterocyclic compounds utilizing methyl 2-bromopentanoate as a key starting material. The inherent reactivity of the α-bromo ester functionality makes it a versatile building block for the construction of diverse and medicinally relevant scaffolds, including substituted pyrrolidinones, piperazinones, tetrahydrofuranones (γ-lactones), and thiazoles.
Synthesis of 5-Propyl-pyrrolidin-2-ones
The reaction of this compound with primary amines provides a straightforward route to N-substituted 5-propyl-pyrrolidin-2-ones. The reaction proceeds via an initial N-alkylation of the primary amine, followed by an intramolecular cyclization to form the lactam ring. This transformation is a valuable tool for generating libraries of substituted pyrrolidinones, a common motif in medicinal chemistry.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-propyl-pyrrolidin-2-ones.
Experimental Protocol: General Procedure for the Synthesis of 1-Benzyl-5-propyl-pyrrolidin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.5 M).
-
Addition of Reagents: Add a base, for example, potassium carbonate (2.0 eq.), followed by the primary amine (e.g., benzylamine, 1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-5-propyl-pyrrolidin-2-one.
Quantitative Data Summary:
| Amine | Product | Yield (%) |
| Benzylamine | 1-Benzyl-5-propyl-pyrrolidin-2-one | 75-85 |
| Aniline | 1-Phenyl-5-propyl-pyrrolidin-2-one | 60-70 |
| Cyclohexylamine | 1-Cyclohexyl-5-propyl-pyrrolidin-2-one | 70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the primary amine.
Synthesis of 3-Propyl-piperazin-2-ones
The reaction between this compound and ethylenediamine offers an efficient pathway to 3-propyl-piperazin-2-one. This reaction involves a tandem N-alkylation and subsequent intramolecular amidation to form the six-membered heterocyclic ring. Piperazinones are important scaffolds in drug discovery, known for their diverse biological activities.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3-propyl-piperazin-2-ones.
Experimental Protocol: Synthesis of 3-Propyl-piperazin-2-one
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, add a solution of ethylenediamine (3.0 eq.) in a suitable solvent like ethanol or methanol (1.0 M).
-
Addition of Ester: Slowly add this compound (1.0 eq.) to the ethylenediamine solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80 °C in ethanol) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylenediamine.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield 3-propyl-piperazin-2-one.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Ethylenediamine | 3-Propyl-piperazin-2-one | 65-75 |
Note: This protocol is based on analogous reactions with similar α-bromo esters. Yields are estimated and may require optimization.
Synthesis of 5-Propyl-tetrahydrofuran-2-ones (γ-Lactones)
This compound can be converted to 5-propyl-tetrahydrofuran-2-one, a γ-lactone, through a two-step sequence involving a Reformatsky-type reaction followed by acid-catalyzed lactonization. The initial reaction with an aldehyde (e.g., formaldehyde) in the presence of zinc generates a β-hydroxy ester, which upon heating in the presence of an acid, cyclizes to the corresponding γ-lactone.
Reaction Scheme:
Caption: Reaction pathway for the synthesis of γ-lactones via a Reformatsky reaction.
Experimental Protocol: Synthesis of 5-Propyl-tetrahydrofuran-2-one
Step 1: Formation of the β-Hydroxy Ester
-
Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.5 eq.).
-
Reaction Initiation: Add a solution of this compound (1.0 eq.) and formaldehyde (paraformaldehyde, 1.2 eq.) in anhydrous THF (0.5 M). A small crystal of iodine can be added to initiate the reaction.
-
Reaction: Gently heat the mixture to initiate the reaction. Once started, maintain the reaction at a gentle reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and quench by slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Lactonization
-
Cyclization: Dissolve the crude β-hydroxy ester in a suitable solvent like toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting γ-lactone by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Overall Yield (%) |
| This compound | Formaldehyde | Methyl 3-hydroxy-2-propylbutanoate | 5-Propyl-tetrahydrofuran-2-one | 50-65 |
Note: This is a generalized protocol; yields are indicative and depend on reaction scale and purity of reagents.
Synthesis of Substituted Thiazoles
While the Hantzsch thiazole synthesis traditionally employs α-haloketones, α-haloesters like this compound can react with thioamides to yield 2-substituted-4-propylthiazole-5-carboxylates. This reaction provides access to highly functionalized thiazole derivatives, which are prevalent in many pharmaceuticals.
Reaction Scheme:
Caption: General scheme for the synthesis of substituted thiazoles from this compound.
Experimental Protocol: General Procedure for the Synthesis of Methyl 2-Amino-4-propylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (0.5 M).
-
Addition of Ester: Add this compound (1.0 eq.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. A precipitate of the hydrobromide salt of the product may form.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralization and Purification: Dissolve the crude salt in water and neutralize with a base such as sodium bicarbonate solution until the free base precipitates. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary:
| Thioamide | Product | Yield (%) |
| Thiourea | Methyl 2-amino-4-propylthiazole-5-carboxylate | 60-75 |
| Thioacetamide | Methyl 2-methyl-4-propylthiazole-5-carboxylate | 55-65 |
Note: This protocol is a representative example. Reaction conditions may need to be optimized for different thioamides.
Application Note: Purification of Methyl 2-bromopentanoate by Fractional Vacuum Distillation
Introduction
Methyl 2-bromopentanoate is a key intermediate in organic synthesis, notably in the development of pharmaceutical compounds and specialty chemicals.[1][2] Its purity is paramount for the success of subsequent reactions, necessitating an efficient and reliable purification method. This document provides a detailed protocol for the purification of this compound using fractional vacuum distillation. This technique is preferred to mitigate the risk of thermal decomposition at its atmospheric boiling point and to effectively separate it from less volatile impurities.
Physicochemical Properties
A comprehensive understanding of the physical properties of this compound is crucial for designing an effective distillation protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO₂ | [1][3][4][5] |
| Molecular Weight | 195.05 g/mol | [1][4][5] |
| Boiling Point (Atmospheric) | 179.4 °C (at 760 mmHg) | [1] |
| Density | 1.349 g/cm³ | [1] |
| Refractive Index | 1.455 | [1] |
| Flash Point | 69.5 °C | [1] |
| Synonyms | Methyl 2-bromovalerate, 2-Bromopentanoic acid methyl ester | [3][4][5] |
Health and Safety Precautions
This compound and its related alpha-bromo esters are hazardous. All handling and purification steps must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
-
Hazards: Assumed to be a corrosive substance that can cause severe skin burns and eye damage. It is likely an irritant to the respiratory tract.[6]
-
Thermal Decomposition: High temperatures can lead to decomposition, potentially releasing toxic and corrosive fumes such as hydrogen bromide.[6] Therefore, heating should be controlled and gentle.
-
Waste Disposal: Dispose of all chemical waste, including distillation residues and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the key stages of the purification process, from initial setup to final product collection and analysis.
References
- 1. This compound|19129-92-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. nbinno.com [nbinno.com]
- 3. METHYL 2-BROMOVALERATE | VSNCHEM [vsnchem.com]
- 4. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl 5-bromovalerate(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
analytical techniques for monitoring reactions with Methyl 2-bromopentanoate
An overview of analytical methods for tracking the progress of chemical reactions involving Methyl 2-bromopentanoate is provided in this application note. For researchers, chemists, and professionals in the field of drug development, this document offers in-depth procedures and application notes for a number of analytical techniques.
Introduction to Monitoring Reactions with this compound
A crucial intermediate in the synthesis of many different organic compounds, such as medicines and agrochemicals, is this compound. For the purpose of optimizing reaction conditions, guaranteeing product quality, and maximizing yield, it is essential to monitor the reactions involving this chemical. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for monitoring these reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
For the monitoring of reactions involving this compound, GC-MS is a highly effective analytical technique. It is perfect for tracking the consumption of the reactant and the development of volatile products because it can separate volatile and semi-volatile substances with great resolution. While the mass spectrometer offers structural data for the identification of reactants, products, and byproducts, the gas chromatograph separates the components of a reaction mixture.[1]
Experimental Protocol
-
Sample Preparation:
-
At predetermined intervals, take a 100 µL aliquot of the reaction mixture.
-
To stop the reaction, either add a suitable quenching agent or cool the aliquot in an ice bath.[2]
-
Add 900 µL of a volatile organic solvent, like ethyl acetate or dichloromethane, to the aliquot.[2]
-
To ensure complete extraction, give the mixture a 30-second vigorous vortex.[2]
-
To separate the organic and aqueous layers, centrifuge the sample.[2]
-
For analysis, move the organic layer to a GC autosampler vial.[2]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | 194, 196, 163, 165, 115 |
| Pentanoic acid, 2-bromo-, methyl ester | ~8.5 | 194, 196, 163, 165, 115 |
| Expected Product (e.g., Methyl 2-aminopentanoate) | Varies | Varies |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Application Note
When the reactants or products are not sufficiently volatile or thermally stable for GC analysis, high-performance liquid chromatography (HPLC) is a useful substitute.[3] For tracking the development of reactions involving this compound, it provides high resolution and sensitivity. In order to perform in-situ monitoring, HPLC can also be coupled with online sampling systems.[4]
Experimental Protocol
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture at specified times.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a suitable concentration (e.g., 1 mg/mL).[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the polarity of the products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
| Compound | Retention Time (min) |
| This compound | ~5.2 |
| Expected Product | Varies |
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Without the need for chromatographic separation, nuclear magnetic resonance (NMR) spectroscopy is a potent technique for in-situ monitoring of reactions.[5] By observing the disappearance of reactant signals and the appearance of product signals, ¹H NMR can be used to track the reaction progress. Additionally, since this compound contains a bromine atom, ⁷⁹Br NMR can be used to monitor the release of bromide ions during the reaction.[6]
Experimental Protocol
-
Sample Preparation for ¹H NMR:
-
In an NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiate the reaction in the NMR tube by adding the other reactants.
-
Acquire ¹H NMR spectra at regular intervals.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
⁷⁹Br NMR Data Acquisition:
-
Follow a similar sample preparation as for ¹H NMR.
-
Acquire ⁷⁹Br NMR spectra to monitor the formation of bromide ions.
-
Data Presentation
| Compound | ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | 4.2 (CHBr) | Triplet | 1H |
| 3.8 (OCH₃) | Singlet | 3H | |
| Internal Standard | Varies | Varies | Varies |
| Product | Varies | Varies | Varies |
NMR Reaction Monitoring Workflow
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]
safety precautions for handling Methyl 2-bromopentanoate in a laboratory setting
Application Notes and Protocols for Handling Methyl 2-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe research environment.
Hazard Identification and Classification
This compound is a chemical intermediate that requires careful handling due to its potential hazards. It is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor.[2] |
| Skin Irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) (Category 3) | ❕ | Warning | H335: May cause respiratory irritation.[1][2] |
| Hazardous to the Aquatic Environment - Long-term Hazard (Category 1) | 🌳 | Warning | H410: Very toxic to aquatic life with long lasting effects.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 19129-92-1[5] |
| Molecular Formula | C₆H₁₁BrO₂[5] |
| Molecular Weight | 195.06 g/mol [5] |
| Appearance | Colorless Liquid[3] |
| Odor | Characteristic[3] |
| Boiling Point | 116 - 117 °C / 240.8 - 242.6 °F[3] |
| Flash Point | 52 °C[6] |
| Density | 0.835 g/cm³ at 25 °C[2] |
| Water Solubility | Low[3] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound.
1. Pre-Handling Preparations:
- Ensure that a chemical fume hood is available and functioning correctly.
- Verify that an emergency shower and eyewash station are accessible and operational.[1]
- Gather all necessary Personal Protective Equipment (PPE) as specified in Section 3.
- Prepare a designated waste container for halogenated organic waste.
2. Handling Procedure:
- All handling of this compound must be conducted within a certified chemical fume hood.[7]
- Ground and bond containers and receiving equipment to prevent static discharge.[1][8] Use only non-sparking tools.[1][8]
- Before use, allow the container to reach room temperature in a desiccator to prevent moisture condensation.
- Carefully open the container, avoiding inhalation of any vapors.
- Use a clean, dry glass syringe or pipette to transfer the required amount of the liquid.
- Immediately cap the bottle tightly after dispensing.
- Clean any spills within the fume hood immediately with an inert absorbent material.
3. Post-Handling:
- Wipe down the exterior of the primary container and any equipment used.
- Properly dispose of all contaminated materials (e.g., pipette tips, wipes) in the designated halogenated waste container.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[8]
Protocol 2: Use in a Substitution Reaction (Example)
This protocol provides a specific example of using this compound in a nucleophilic substitution reaction.
1. Reaction Setup:
- Set up the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) inside a chemical fume hood.
- Ensure all glassware is dry and free of contaminants.
- The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
2. Reagent Addition:
- Charge the reaction flask with the appropriate solvent and nucleophile.
- Begin stirring the solution.
- Slowly add the required amount of this compound to the reaction mixture dropwise using a syringe or dropping funnel.
- Monitor the reaction temperature, as the reaction may be exothermic. Use a cooling bath if necessary.
3. Reaction Work-up and Purification:
- Once the reaction is complete, quench the reaction mixture according to the specific experimental procedure.
- Perform extractions and washes using appropriate solvents in a separatory funnel.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation or column chromatography as required. All purification steps should be performed in a well-ventilated area, preferably within a fume hood.
4. Waste Disposal:
- Collect all aqueous and organic waste in separate, clearly labeled, and appropriate hazardous waste containers. Do not mix halogenated and non-halogenated waste streams.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 3: Required Personal Protective Equipment
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles for added protection against splashes.[9][10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10] Inspect gloves for any signs of degradation or puncture before use.[11] |
| Body | Laboratory Coat | A flame-retardant and chemical-resistant lab coat is required.[2] Consider a chemical-resistant apron for procedures with a higher risk of splashing.[10] |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.[12] |
| Feet | Closed-toe Shoes | Closed-toe shoes made of a non-porous material are mandatory in the laboratory. |
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Table 4: Storage and Disposal Guidelines
| Aspect | Guideline |
| Storage | Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6] Keep the container tightly closed and upright to prevent leakage.[6] Store in a corrosion-resistant cabinet, segregated from incompatible materials such as strong oxidizing agents, strong bases, and acids.[12][13] |
| Disposal | Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Collect in a designated, properly labeled, and sealed container for halogenated organic waste.[4] |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Table 5: First-Aid and Emergency Measures
| Situation | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][14] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
| Fire | Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish the fire.[8] Do not use a direct stream of water. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps to ensure safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl-2-bromopentanoate | 5445-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. trimaco.com [trimaco.com]
- 11. ehs.providence.edu [ehs.providence.edu]
- 12. fishersci.com [fishersci.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
how to minimize elimination byproducts in reactions of Methyl 2-bromopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination byproducts in reactions involving methyl 2-bromopentanoate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of elimination byproduct (alkenes) in my reaction with this compound?
A1: this compound is a secondary alkyl halide, which can readily undergo both SN2 (substitution) and E2 (elimination) reactions. The E2 pathway, leading to the formation of methyl pentenoate isomers, is a common competing reaction. Several factors can favor this unwanted elimination, including the use of strong or sterically hindered bases, high reaction temperatures, and the choice of solvent.[1][2][3]
Q2: What is the general strategy to favor the desired SN2 substitution over E2 elimination?
A2: To minimize elimination byproducts, you should employ reaction conditions that favor the SN2 pathway. This generally involves:
-
Nucleophile Selection: Use a good nucleophile that is a weak base.[1][4]
-
Temperature Control: Maintain a low reaction temperature.[3]
-
Minimizing Steric Hindrance: While the substrate is fixed, choosing a less sterically bulky nucleophile can also favor substitution.
Q3: Are α-halo esters like this compound special in any way regarding SN2/E2 competition?
A3: Yes, the presence of the adjacent ester group can influence the reaction. While the ester is an electron-withdrawing group, which can slightly increase the acidity of the α-proton, it also enhances the reactivity of the substrate towards SN2 reactions. The SN2 transition state is stabilized, often making substitution more favorable than in analogous secondary alkyl halides without the ester functionality, provided the right conditions are chosen.
Troubleshooting Guide: Minimizing Elimination Byproducts
Issue: High percentage of alkene byproducts detected by GC/NMR.
| Potential Cause | Troubleshooting Step | Explanation |
| Nucleophile is too basic | Switch to a nucleophile that is a weaker base but still a good nucleophile. For example, instead of sodium ethoxide (a strong base), use sodium azide (NaN₃) or sodium cyanide (NaCN).[1][4] | Strong bases readily abstract a proton from the β-carbon, initiating the E2 elimination pathway. Good nucleophiles that are weak bases, such as azide or cyanide, are more likely to attack the electrophilic carbon of the C-Br bond, favoring the SN2 reaction.[4][6] |
| Reaction temperature is too high | Run the reaction at a lower temperature. Start at room temperature (25°C) or below. If the reaction is too slow, a moderate increase in temperature (e.g., to 40-50°C) may be necessary, but high temperatures should be avoided. | Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Increasing the temperature provides the energy to overcome this barrier and significantly increases the rate of elimination relative to substitution.[3][7] |
| Inappropriate solvent | Use a polar aprotic solvent such as DMSO, DMF, or acetone. | Polar aprotic solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive for an SN2 attack.[2] Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its nucleophilicity and can also act as a base, promoting elimination. |
| Sterically hindered nucleophile | If applicable, choose a less sterically bulky nucleophile. | While this compound has some steric hindrance, a very bulky nucleophile will have difficulty accessing the electrophilic carbon for a backside attack (SN2) and may preferentially act as a base, leading to elimination. |
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected product distribution for a secondary alkyl halide under different reaction conditions. While this data is for 2-bromopentane, it provides a valuable illustration of the principles that also apply to this compound.
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| 2-Bromopentane | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 18% | 82% | [2] |
| Isopropyl bromide | Sodium Hydroxide (NaOH) | Ethanol | 55 | 29% | 71% | [2] |
| Isopropyl bromide | Sodium Ethoxide (NaOEt) | Ethanol/Water | - | 47% | 53% | [2] |
As the data illustrates, using a strong, basic nucleophile like ethoxide, even at room temperature, leads to a significant amount of elimination product. To favor the SN2 product with this compound, it is crucial to move away from such strongly basic nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-azidopentanoate (Favored SN2 Conditions)
This protocol is designed to maximize the yield of the SN2 product by using a good nucleophile that is a weak base (azide) in a polar aprotic solvent at a moderate temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain methyl 2-azidopentanoate.
Protocol 2: Finkelstein Reaction - Synthesis of Methyl 2-iodopentanoate
The Finkelstein reaction is a classic SN2 reaction that can be used to convert alkyl bromides to alkyl iodides. The use of acetone as a solvent drives the reaction to completion as the sodium bromide byproduct is insoluble and precipitates out of the solution.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Celite
-
Round-bottom flask, magnetic stirrer, condenser, filter funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Reflux the mixture with stirring for 3-6 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated sodium bromide.
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting crude methyl 2-iodopentanoate can be used directly or purified further by vacuum distillation.
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
References
troubleshooting guide for low yield in Methyl 2-bromopentanoate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-bromopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Two-Step Synthesis: This involves the alpha-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to form 2-bromopentanoic acid, followed by a Fischer esterification with methanol to yield the final product.
-
One-Pot Synthesis: This is a more direct method where the HVZ reaction is performed, and instead of a water quench, the reaction is quenched with methanol. This directly forms the methyl ester from the intermediate acyl bromide.[1][2]
Q2: My overall yield is significantly lower than expected. What are the most critical steps to investigate?
A2: Low yields in this synthesis can often be attributed to issues in the following areas:
-
The Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction requires harsh conditions, and incomplete reaction or side reactions are common.[2][3]
-
The Fischer Esterification Reaction: This is an equilibrium-driven reaction, and failure to shift the equilibrium towards the product side can result in low yields.[4][5]
-
Purification: Product loss can occur during workup and purification steps, especially if there are difficulties in separating the product from byproducts or starting materials.
Q3: What are the common side reactions that can lead to low yield in the HVZ reaction?
A3: The primary side reaction of concern in the HVZ reaction is the formation of β-unsaturated carboxylic acids, which can occur at excessively high temperatures.[6] Incomplete bromination will also lead to a mixture of starting material and product, complicating purification and reducing the yield of the desired product.
Q4: How can I drive the Fischer esterification towards a higher yield of this compound?
A4: To maximize the yield of the ester, you can employ Le Chatelier's principle in a few ways:
-
Use a large excess of methanol: Using methanol as the solvent ensures it is in large excess, driving the equilibrium towards the product side.[4] Studies on similar esterifications have shown that increasing the alcohol excess can significantly improve yields.[4]
-
Remove water as it forms: While more complex to set up, using a Dean-Stark apparatus to remove the water byproduct will also shift the equilibrium towards the ester.[4]
Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of pentanoic acid in HVZ reaction | Insufficient catalyst (PBr₃) or bromine. | Ensure the correct stoichiometry of reagents. A catalytic amount of PBr₃ is required, with at least one molar equivalent of Br₂.[1] |
| Reaction temperature is too low or reaction time is too short. | The HVZ reaction requires high temperatures (often reflux) and extended reaction times to proceed to completion.[2][3] | |
| Formation of dark-colored byproducts | Potential side reactions or degradation at very high temperatures. | Carefully control the reaction temperature. While high temperatures are needed, excessive heat can lead to the formation of β-unsaturated byproducts.[6] |
| Low yield after esterification | Incomplete esterification due to equilibrium. | Use a large excess of methanol and an appropriate acid catalyst (e.g., sulfuric acid). Consider extending the reflux time.[4] |
| Loss of product during workup. | Be cautious during the neutralization and extraction steps. Ensure complete extraction of the ester from the aqueous layer. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to ensure complete conversion. For purification, consider fractional distillation under reduced pressure. |
Experimental Protocols
Two-Step Synthesis of this compound
Step 1: Synthesis of 2-bromopentanoic acid (Hell-Volhard-Zelinsky Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid.
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will likely initiate without heating.
-
Once the initial reaction subsides, heat the mixture to reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
After cooling, slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extract the 2-bromopentanoic acid with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Synthesis of this compound (Fischer Esterification)
-
In a round-bottom flask, dissolve the crude 2-bromopentanoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the esterification is complete (monitor by TLC or GC).[7]
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation.
One-Pot Synthesis of this compound
-
Follow steps 1-4 of the Hell-Volhard-Zelinsky reaction as described above.
-
After the bromination is complete, cool the reaction mixture.
-
Instead of quenching with water, slowly add an excess of anhydrous methanol to the reaction flask.[1][2]
-
Heat the mixture to reflux to facilitate the esterification of the intermediate acyl bromide.
-
Follow the workup and purification procedure described in steps 4-6 of the Fischer esterification protocol. An 85% yield has been reported for a similar one-pot synthesis of an α-bromo ester.[2]
Quantitative Data Summary
| Parameter | Hell-Volhard-Zelinsky Reaction | Fischer Esterification | One-Pot Synthesis |
| Typical Yield | 70-85% (for analogous reactions) | 65-95% (dependent on conditions)[4] | ~85% (for analogous reactions)[2] |
| Key Reagents | Pentanoic acid, PBr₃ (cat.), Br₂ | 2-bromopentanoic acid, Methanol, H₂SO₄ (cat.) | Pentanoic acid, PBr₃ (cat.), Br₂, Methanol |
| Reaction Temperature | High (reflux)[2] | Reflux[7] | High (reflux) for bromination, then reflux for esterification. |
| Reaction Time | Extended (several hours to overnight)[2] | Several hours[7] | Extended (overnight for bromination, then several hours for esterification). |
Visual Troubleshooting and Workflow
Troubleshooting Low Yield in this compound Synthesis
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
optimizing reaction conditions for the substitution of bromine in Methyl 2-bromopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the substitution of bromine in methyl 2-bromopentanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Reaction Conditions: Conditions may be favoring the competing elimination (E2) reaction over the desired substitution (SN2) pathway. This is common with sterically hindered or strongly basic nucleophiles. | Optimize for SN2: Employ a polar aprotic solvent such as DMF, DMSO, or acetone to enhance nucleophilicity. Use a less basic, yet strong nucleophile (e.g., N₃⁻, CN⁻). Maintain a lower reaction temperature to disfavor elimination, which often has a higher activation energy. |
| 2. Poor Nucleophile: The chosen nucleophile may be too weak to displace the bromide efficiently. | Increase Nucleophilicity: Switch to a stronger nucleophile. For instance, if using a neutral nucleophile like ammonia, consider its conjugate base (amide) if compatible with the substrate. Increasing the concentration of the nucleophile can also improve the reaction rate. | |
| 3. Steric Hindrance: As a secondary halide, the reaction site of this compound is more sterically hindered than a primary halide, which can slow down the SN2 reaction.[1] | Prolong Reaction Time: Monitor the reaction over a longer period. Gentle heating can increase the rate, but be cautious as this can also promote the E2 byproduct formation. | |
| Formation of Significant Alkene Byproduct (Pentenoate) | 1. Strong, Bulky Base: The use of strong and sterically hindered bases (e.g., tert-butoxide) strongly favors the E2 elimination pathway. | Select a Suitable Nucleophile/Base: Opt for a strong nucleophile that is weakly basic, such as azide (N₃⁻) or cyanide (CN⁻). If a basic nucleophile is required, use a less sterically hindered one (e.g., hydroxide or methoxide) and keep the temperature low. |
| 2. High Reaction Temperature: Higher temperatures generally favor elimination over substitution. | Reduce Temperature: Run the reaction at room temperature or slightly above. Monitor the reaction for a longer duration to compensate for the slower rate. | |
| 3. Protic Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and relatively increasing its basicity, which can favor elimination. | Use a Polar Aprotic Solvent: Solvents like DMF or acetone do not form a strong solvation shell around the nucleophile, preserving its nucleophilicity for the SN2 attack. | |
| Racemization of a Chiral Starting Material | 1. Competing SN1 Pathway: Although less likely for a secondary halide with a strong nucleophile, conditions such as a polar protic solvent and a weak nucleophile could promote a carbocation intermediate, leading to racemization. | Promote the SN2 Pathway: Ensure the use of a strong nucleophile at a reasonably high concentration in a polar aprotic solvent. This will favor the stereospecific backside attack characteristic of the SN2 mechanism.[2][3][4][5] |
| Reaction Fails to Reach Completion | 1. Reversible Reaction: In some cases, the reverse reaction may be significant, especially if the leaving group is a good nucleophile in the reaction medium. | Use a Large Excess of Nucleophile: Driving the equilibrium towards the product side by using an excess of the nucleophile can help. |
| 2. Deactivation of Nucleophile: The nucleophile may be reacting with other components in the reaction mixture or being protonated by acidic impurities. | Ensure Anhydrous Conditions: Use dry solvents and reagents, especially when working with highly reactive nucleophiles. |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the substitution of secondary bromoalkanes with various nucleophiles, providing a starting point for the optimization of this compound reactions.
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Azide (NaN₃) | Methyl 2-azidopentanoate | DMF | 50-60 | 12-24 | >90 | A classic SN2 reaction with high yield and stereospecificity. |
| Sodium Cyanide (NaCN) | Methyl 2-cyanopentanoate | DMSO or Ethanol/Water | Reflux | 4-8 | 60-80 | Ethanol/water can be used, but may lead to some elimination. DMSO is often preferred for higher yields. |
| Sodium Hydroxide (NaOH) | Methyl 2-hydroxypentanoate | Acetone/Water | 50-70 | 6-12 | 50-70 | A significant amount of elimination byproduct is expected. Lower temperatures are crucial. |
| Ammonia (NH₃) | Methyl 2-aminopentanoate | Ethanol (in a sealed tube) | 100 | 24 | 40-60 | A large excess of ammonia is required to prevent over-alkylation of the product amine.[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-azidopentanoate via SN2 Reaction
This protocol describes the substitution of the bromine atom in this compound with an azide group using sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude methyl 2-azidopentanoate can be purified by fractional distillation if necessary.
Protocol 2: Synthesis of Methyl 2-hydroxypentanoate via Hydrolysis
This protocol details the hydrolysis of this compound to methyl 2-hydroxypentanoate. Note that elimination is a significant competing reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Acetone/Water mixture (e.g., 3:1 v/v)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in an acetone/water mixture in a round-bottom flask fitted with a magnetic stirrer and reflux condenser.
-
Add sodium hydroxide to the solution.
-
Heat the mixture to reflux (around 50-70°C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Add diethyl ether to the remaining aqueous solution and transfer to a separatory funnel.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl 2-hydroxypentanoate by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: Why is elimination a major concern, and how can I minimize it? A1: this compound is a secondary halide, which can readily undergo both SN2 and E2 reactions. Elimination (E2) is favored by strong, bulky bases and higher temperatures. To minimize it, use a strong, non-bulky nucleophile that is a weak base (like N₃⁻ or CN⁻), use a polar aprotic solvent (DMF, DMSO), and keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.
Q2: What is the expected stereochemical outcome of the substitution reaction? A2: If the reaction proceeds via an SN2 mechanism, you should expect an inversion of stereochemistry at the carbon bearing the bromine atom. For example, if you start with (S)-methyl 2-bromopentanoate, the SN2 product will be the (R)-enantiomer. This is because the nucleophile attacks from the side opposite to the leaving group.[2][3][4][5] If you observe racemization, it suggests that a competing SN1 mechanism may be occurring.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system that provides good separation between your starting material (this compound) and the expected product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. Gas chromatography (GC) can also be used for more quantitative monitoring of the reaction mixture.
Q4: My nucleophile is not very soluble in the recommended polar aprotic solvent. What should I do? A4: If solubility is an issue, you could try a different polar aprotic solvent in which your nucleophile is more soluble. Alternatively, for some reactions, phase-transfer catalysts can be employed to carry an ionic nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.
Visualizations
Caption: General workflow for SN2 substitution on this compound.
References
- 1. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. Answered: The reaction of (S)-2-bromopentane with potassium cyanide to yield 2-methylpentanenitrile (2-cyanopentane) occurs via a nucleophilic substitution pathway. The… | bartleby [bartleby.com]
- 4. Solved The reaction of (S)-2-bromopentane with potassium | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. chemguide.co.uk [chemguide.co.uk]
identifying and removing impurities from a Methyl 2-bromopentanoate sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromopentanoate. Below are detailed protocols and data to assist in the identification and removal of common impurities.
Troubleshooting and FAQs
Q1: My final this compound product is acidic. What is the likely impurity and how can I remove it?
A: An acidic product likely contains residual 2-bromopentanoic acid or the acid catalyst (e.g., sulfuric acid or hydrobromic acid) used in synthesis.
-
Identification: This can be confirmed by a broad signal in the ¹H NMR spectrum around 10-12 ppm, corresponding to the carboxylic acid proton.
-
Removal: Perform an aqueous workup by washing the crude product in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be neutralized and extracted into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved. Follow this with a water wash to remove any remaining bicarbonate solution.
Q2: I see a reddish-brown color in my crude product. What is this and how do I get rid of it?
A: A reddish-brown color is typically due to the presence of unreacted elemental bromine (Br₂), a common excess reagent in the Hell-Volhard-Zelinsky reaction used to synthesize the 2-bromo acid precursor.
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Identification: This is usually visually apparent.
-
Removal: Wash the crude product with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will react with the bromine to form colorless bromide salts that are soluble in the aqueous layer.
Q3: My ¹H NMR spectrum shows a singlet at around 3.3 ppm and a broad peak. What could these be?
A: A singlet around 3.3 ppm is characteristic of methanol, which is often used in excess during the esterification step. A broad peak could be water.
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Identification: The presence of methanol and water can be confirmed with ¹H NMR.
-
Removal: Methanol and water can be removed by washing the organic layer with water and then brine (saturated NaCl solution). The brine wash helps to remove bulk water from the organic phase before the final drying step. Ensure the product is thoroughly dried with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final distillation.
Q4: After distillation, my product purity is still low according to GC-MS analysis. What are other potential impurities?
A: If simple washing and distillation are insufficient, you may have impurities with boiling points close to your product.
-
Potential Impurities:
-
Unreacted Methyl Pentanoate: If the starting material was methyl pentanoate for a direct bromination.
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Dibrominated Species: Such as Methyl 2,2-dibromopentanoate, a potential byproduct of the HVZ reaction.
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Isomeric Byproducts: Depending on the synthesis, small amounts of other brominated isomers could be present.
-
-
Removal: For impurities with similar boiling points, fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) is recommended. For very challenging separations or to achieve very high purity, column chromatography on silica gel is an effective method.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound and Common Impurities
| Compound/Impurity | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH(Br)- | ~4.2 | Triplet |
| -O-CH₃ | ~3.7 | Singlet | |
| -CH₂-CH(Br)- | ~2.0-2.2 | Multiplet | |
| -CH₂-CH₂-CH(Br)- | ~1.4-1.6 | Multiplet | |
| -CH₃ | ~0.9 | Triplet | |
| 2-Bromopentanoic Acid | -COOH | ~10-12 | Broad Singlet |
| Pentanoic Acid | -COOH | ~10-12 | Broad Singlet |
| Methanol | -O-CH₃ | ~3.3 | Singlet |
| Water | H₂O | Variable (~1.5-4.8) | Broad Singlet |
Table 2: Expected GC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Methanol | Very Early | 32, 31, 29 |
| Methyl Pentanoate | Earlier than product | 116, 85, 59, 57 |
| This compound | Product Peak | 196/194 (M+), 137/135, 115, 59 |
| 2-Bromopentanoic Acid | Later than product | 182/180 (M+), 137/135, 101, 57 |
| Methyl 2,2-dibromopentanoate | Later than product | 276/274/272 (M+), 195/193, 115 |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel. If the product was synthesized in a solvent, ensure it is one that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
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Add an equal volume of a 5% sodium thiosulfate solution to quench any unreacted bromine. Shake vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
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Add an equal volume of saturated sodium bicarbonate solution to neutralize acidic impurities. Shake and vent carefully until no more gas evolves. Separate and discard the aqueous layer.
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Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove most of the dissolved water. Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent. The resulting solution contains the crude, dry product ready for solvent removal and further purification.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. For optimal separation, use a Vigreux column or a short-path distillation head packed with Raschig rings or other column packing material.
-
Place the crude, dried this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure. This compound has a boiling point of approximately 179°C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions (e.g., residual solvents) separately.
-
Collect the main fraction at its expected boiling point under the applied vacuum.
-
Monitor the purity of the collected fractions by GC-MS or NMR.
Mandatory Visualizations
Caption: Workflow for the identification and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
preventing racemization in reactions involving chiral Methyl 2-bromopentanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chiral Methyl 2-bromopentanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your compounds during chemical reactions.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues you may encounter during your experiments with chiral this compound, providing explanations and actionable solutions.
Question 1: I performed a nucleophilic substitution on (S)-Methyl 2-bromopentanoate and the optical rotation of my product is significantly lower than expected. What could have caused this loss of stereochemical purity?
Answer: A loss of optical purity indicates that racemization has occurred. For this compound, the primary mechanism for racemization is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The α-hydrogen (the hydrogen on the same carbon as the bromine) is acidic and can be removed, leading to a loss of the defined stereocenter. Reprotonation or reaction of this planar intermediate can occur from either face, resulting in a mixture of enantiomers.
Common Causes for Racemization:
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base in your reactants, solvents, or glassware can catalyze the enolization process.
-
Reaction Conditions: Elevated temperatures and the use of strong, unhindered bases can promote racemization.
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Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can facilitate proton transfer, accelerating the rate of racemization.
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Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric excess.
Question 2: How can I minimize racemization during a nucleophilic substitution reaction with this compound?
Answer: To minimize racemization, you should aim to favor the SN2 reaction pathway, which proceeds with inversion of configuration and avoids the formation of a carbocation or enolate intermediate.
Key Strategies to Favor SN2 and Prevent Racemization:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of enolization.
-
Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophile but leave the anion relatively free, increasing its nucleophilicity without facilitating proton transfer.[1][2][3]
-
Choice of Base (if required): If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to prevent deprotonation of the α-hydrogen.
-
Use of High-Purity Reagents and Solvents: Ensure all your materials are free from acidic or basic impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or carbon dioxide, which can introduce acidic species.
Question 3: I am using an amine as a nucleophile with this compound and observing significant racemization. Why is this happening and what can I do?
Answer: Amines can act as both nucleophiles and bases. The basic nature of the amine can lead to the abstraction of the acidic α-hydrogen, causing racemization via an enolate intermediate. This is particularly problematic with primary and some secondary amines.
Solutions for Amine Nucleophiles:
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Use a Hindered Amine: If possible, use a more sterically hindered amine that is less likely to act as a base at the α-position.
-
Use an Amine Salt and a Non-nucleophilic Base: You can use the hydrochloride or hydrobromide salt of your amine and a non-nucleophilic base to slowly generate the free amine in situ. This keeps the concentration of the free amine low, disfavoring the base-catalyzed racemization.
-
Lower the Reaction Temperature: As with other nucleophiles, performing the reaction at a lower temperature will reduce the rate of racemization.
-
Protecting Group Strategy: In some cases, it may be beneficial to use a protecting group on the amine to modulate its reactivity and basicity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for this compound?
A1: The key to the racemization of this compound is the presence of an acidic hydrogen on the α-carbon (the carbon bonded to both the bromine and the carbonyl group). In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. In the presence of an acid, the carbonyl oxygen is protonated, which also facilitates the formation of a planar, achiral enol intermediate.[4] Once this planar intermediate is formed, the stereocenter is lost. Subsequent reaction or reprotonation can occur from either face of the planar intermediate with roughly equal probability, leading to a racemic mixture.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The most common methods for determining the enantiomeric excess of your product are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Q3: Does the choice of leaving group affect the rate of racemization?
A3: While the leaving group (in this case, bromide) primarily affects the rate of the nucleophilic substitution reaction, it can have an indirect effect on racemization. A better leaving group will generally allow the substitution reaction to proceed at a lower temperature, which in turn helps to minimize the competing racemization side reaction.
Q4: Can I use protic solvents if my nucleophile is not soluble in aprotic solvents?
A4: While polar aprotic solvents are ideal, if solubility is an issue, you may need to use a protic solvent. In such cases, it is crucial to perform the reaction at the lowest possible temperature to suppress the rate of racemization. You could also consider using a phase-transfer catalyst to facilitate the reaction between a water-soluble nucleophile and the organic-soluble substrate in a two-phase system.
Data Presentation
The following table provides illustrative data on the expected enantiomeric excess (ee) for the SN2 reaction of (S)-Methyl 2-bromopentanoate with sodium azide under various conditions. Please note that this data is based on general principles for α-bromo esters and is intended for comparative purposes. Actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Expected Configuration | Illustrative ee (%) |
| 1 | DMF | 0 | 12 | Methyl 2-azidopentanoate | R | >98 |
| 2 | DMSO | 25 | 8 | Methyl 2-azidopentanoate | R | ~95 |
| 3 | Acetone | 25 | 24 | Methyl 2-azidopentanoate | R | ~90 |
| 4 | Methanol | 25 | 12 | Methyl 2-azidopentanoate | R | <60 |
| 5 | DMF | 50 | 4 | Methyl 2-azidpentanoate | R | <80 |
Experimental Protocols
Key Experiment: Stereospecific Synthesis of (R)-Methyl 2-azidopentanoate
This protocol details a method for the nucleophilic substitution of (S)-Methyl 2-bromopentanoate with sodium azide, aiming to maximize the enantiomeric excess of the product through an SN2 pathway.
Materials:
-
(S)-Methyl 2-bromopentanoate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-Methyl 2-bromopentanoate (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium azide (1.5 eq) to the cooled solution in one portion with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction temperature at 0 °C and monitor the progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified (R)-Methyl 2-azidopentanoate by chiral HPLC or chiral GC.
Visualizations
Caption: Mechanism of racemization via a planar enol/enolate intermediate.
Caption: Experimental workflow for stereospecific SN2 reaction.
References
Technical Support Center: Managing Exothermic Reactions with Methyl 2-bromopentanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Methyl 2-bromopentanoate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactions involving this compound?
This compound is a flammable liquid and vapor.[1][2] Reactions involving this compound, particularly with strong bases, reducing agents, or oxidizing agents, can be exothermic and lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[1][3] Incompatible materials to be aware of include acids, bases, reducing agents, and oxidizing agents.[1]
Q2: What immediate safety precautions should be taken before starting an experiment with this compound?
Before beginning any experiment, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated chemical fume hood.[1] Ensure that an appropriate fire extinguisher (CO2, dry chemical, or foam) and a safety shower/eyewash station are readily accessible.[1][3] All equipment should be properly grounded to prevent static discharge.[1][4]
Q3: How can I monitor the temperature of my reaction effectively?
Continuous temperature monitoring is crucial. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture. Set up the reaction in a manner that allows for rapid cooling, such as in a jacketed reactor or a flask immersed in a cooling bath (e.g., ice-water or dry ice/acetone).[5]
Troubleshooting Guide
Problem: Rapid, uncontrolled temperature increase in the reaction.
| Potential Cause | Immediate Action | Preventative Measure |
| Reagent addition is too fast. | 1. Immediately stop the addition of the reagent.2. Apply external cooling (e.g., raise the cooling bath).3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. | Add reagents dropwise using an addition funnel, ensuring the temperature remains within the desired range. |
| Inadequate cooling. | 1. Increase the efficiency of the cooling system (e.g., switch to a colder bath).2. If the temperature continues to rise, prepare for an emergency quench. | Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature before starting reagent addition. |
| Incorrect reagent concentration. | 1. Stop the reaction by quenching if the temperature rise is uncontrollable.2. Follow emergency procedures if a thermal runaway is imminent. | Double-check all calculations and ensure reagents are at the correct concentration before starting the experiment. |
Problem: The reaction does not initiate, leading to a build-up of unreacted starting material.
| Potential Cause | Immediate Action | Preventative Measure |
| Low reaction temperature. | Gradually and carefully warm the reaction mixture to the specified initiation temperature. Be prepared for a delayed, rapid exotherm. | Ensure the reaction is at the correct temperature for initiation as specified in the protocol. |
| Impure or deactivated reagents. | If warming does not initiate the reaction, consider that a reagent may be inactive. Do not continue to add more reagents. | Use freshly purified or titrated reagents. Ensure starting materials are pure and dry. |
Experimental Protocols
Protocol: Grignard Reaction with this compound (Illustrative)
This protocol describes a common exothermic reaction and the necessary control measures.
Materials:
-
This compound
-
Magnesium turnings
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Anhydrous diethyl ether or THF
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An appropriate electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride solution (for quenching)
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Ice bath
-
Dry, nitrogen-flushed glassware
Procedure:
-
Preparation: Set up a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.
-
Initiation: Place magnesium turnings in the flask. Add a small portion of a solution of this compound in anhydrous ether to the magnesium. Gentle warming may be required to initiate the reaction.
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Grignard Formation (Exothermic Step): Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Slowly add a solution of the electrophile in anhydrous ether dropwise, maintaining the temperature below 10°C.
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Quenching (Exothermic Step): After the reaction is complete, cool the mixture to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Monitor for any temperature increase and gas evolution.
-
Workup: Proceed with standard aqueous workup and extraction of the product.
Quantitative Data
The following table provides illustrative data for the heat of reaction for similar Grignard reactions. Note: This data is for informational purposes only and is not specific to this compound. A proper calorimetric study should be conducted for precise values.
| Reaction Type | Typical Enthalpy of Reaction (ΔH) | Adiabatic Temperature Rise (ΔTad) Example |
| Grignard Reagent Formation | -150 to -300 kJ/mol | 50 to 100 °C |
| Grignard Addition to Carbonyl | -100 to -200 kJ/mol | 30 to 70 °C |
Visualizations
Caption: Workflow for managing an exothermic reaction.
Caption: Troubleshooting logic for an uncontrolled exotherm.
References
effect of solvent choice on the reactivity of Methyl 2-bromopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-bromopentanoate. The following information addresses common issues related to solvent choice and its effect on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is proceeding very slowly. How can I increase the reaction rate?
A1: A slow reaction rate is often related to the choice of solvent and its interaction with the nucleophile. This compound is a secondary alkyl halide, meaning it can undergo both SN1 and SN2 reactions. The solvent plays a critical role in determining the dominant reaction pathway and its rate.
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For SN2 Reactions (with strong, unhindered nucleophiles): To accelerate an SN2 reaction, consider switching to a polar aprotic solvent such as acetone, DMSO, or DMF.[1][2] These solvents are polar enough to dissolve the nucleophile but do not form a strong solvation shell around it, leaving the nucleophile "naked" and more reactive.[3] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[1][2][4]
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For SN1 Reactions (with weak nucleophiles and conditions favoring carbocation formation): If your intended pathway is SN1, a polar protic solvent like water, methanol, or ethanol is ideal.[1][2][5] These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding, which lowers the activation energy of the rate-determining step and speeds up the reaction.[1][5][6]
Q2: I am observing a mixture of substitution products and suspect both SN1 and SN2 pathways are occurring. How can I favor one mechanism over the other?
A2: Since this compound is a secondary halide, competition between SN1 and SN2 pathways is a common issue. Solvent choice is a powerful tool to control the reaction mechanism.[1]
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To favor the SN2 pathway (inversion of stereochemistry):
-
To favor the SN1 pathway (racemization of stereochemistry):
Below is a diagram illustrating how solvent choice directs the reaction pathway for a secondary alkyl halide like this compound.
Caption: Solvent influence on SN1 vs. SN2 pathways.
Q3: My yield is low, and I'm seeing significant amounts of an elimination (alkene) byproduct. What is causing this and how can I fix it?
A3: The formation of elimination byproducts (E1 and E2) is a common competing reaction with nucleophilic substitution, especially with secondary halides. The nucleophile's properties and the solvent are key factors.
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Strongly Basic Nucleophiles: Many strong nucleophiles are also strong bases (e.g., hydroxides, alkoxides).[7] With a secondary halide, these can favor the E2 pathway.
-
Solvent Effects:
-
Polar protic solvents can favor E1 reactions, which, like SN1, proceed through a carbocation intermediate.
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To minimize elimination and favor substitution, especially SN2, use a good nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻, CN⁻) in a polar aprotic solvent .[7]
-
If you must use a basic nucleophile, consider using a less sterically hindered base or running the reaction at a lower temperature, as elimination reactions are often favored by higher temperatures.
Data Presentation: Solvent Effects on Reaction Outcomes
The following table summarizes the expected outcomes for the reaction of this compound with sodium azide (NaN₃), a strong nucleophile, in various solvents. This data illustrates the principles discussed above.
| Solvent | Solvent Type | Relative Rate (SN2) | Predominant Mechanism | Expected Major Product | Expected Yield (%) |
| Methanol | Polar Protic | 1 | SN1/SN2/E1/E2 Competition | Methyl 2-azidopentanoate & Elimination Products | 40-50% |
| Water | Polar Protic | ~0.5 | SN1/E1 | Methyl 2-hydroxypentanoate & Elimination | <30% |
| Acetone | Polar Aprotic | 200 | SN2 | Methyl 2-azidopentanoate | >85% |
| DMF | Polar Aprotic | 1000 | SN2 | Methyl 2-azidopentanoate | >95% |
| Hexane | Non-polar | Very Low | No Reaction | Starting Material | <5% |
Note: Relative rates and yields are representative and based on established principles of solvent effects on nucleophilic substitution reactions.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) of this compound
This protocol is optimized for an SN2 reaction using a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, NaN₃)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Workflow Diagram:
Caption: Step-by-step workflow for a typical SN2 reaction.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagents: To the flask, add the nucleophile (1.2 equivalents) and the anhydrous polar aprotic solvent (e.g., DMF, to make a ~0.5 M solution). Stir until the nucleophile is fully dissolved.
-
Addition: Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Gentle heating (40-50 °C) may be applied to increase the rate if necessary.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final product.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
strategies for improving the stereoselectivity of reactions with Methyl 2-bromopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of reactions involving Methyl 2-bromopentanoate.
Troubleshooting Guide: Improving Diastereoselectivity
This guide addresses common issues encountered during stereoselective reactions with this compound, particularly when using chiral auxiliaries like Evans-type oxazolidinones.
Issue 1: Low Diastereoselectivity (Poor d.r.) in Alkylation Reactions
Possible Causes and Solutions:
-
Incomplete Enolate Formation: If deprotonation is not complete or is reversible, a mixture of enolate geometries or the presence of unreacted starting material can lead to poor stereoselectivity.
-
Solution: Use a strong, sterically hindered, non-nucleophilic base to ensure rapid and complete enolate formation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used for this purpose.[1] Ensure the base is of high quality and accurately titrated.
-
-
Inappropriate Reaction Temperature: The energy difference between the transition states leading to the different diastereomers is often small. Higher temperatures can provide enough energy to overcome this barrier, resulting in a loss of selectivity.
-
Solution: Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent addition of the electrophile.[2] This maximizes the energy difference between the diastereomeric transition states.
-
-
Suboptimal Solvent Choice: The solvent can influence the aggregation state and reactivity of the enolate, as well as the transition state geometry.
-
Solution: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for these reactions as it solvates the lithium or sodium cation, leading to a more reactive "naked" enolate. Ensure the solvent is rigorously dried before use.
-
-
Nature of the Electrophile: The steric bulk of the electrophile can influence the facial selectivity of its approach to the enolate.
-
Solution: While you may be limited by the desired product, be aware that less bulky electrophiles may result in lower diastereoselectivity. If possible, a more sterically demanding electrophile might improve the diastereomeric ratio.
-
Issue 2: Reaction Fails to Proceed or Gives Low Yield
Possible Causes and Solutions:
-
Moisture in the Reaction: Enolates are highly basic and will be quenched by even trace amounts of water or other protic sources.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents should be anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Poor Quality Reagents: The base (e.g., LDA) can degrade over time, and the electrophile may be impure.
-
Solution: Use freshly prepared or recently purchased and properly stored reagents. Titrate strong bases before use to determine their exact molarity.
-
-
Steric Hindrance: Significant steric bulk on either the chiral auxiliary or the electrophile can impede the reaction.
-
Solution: If steric hindrance is a major issue, consider using a less sterically demanding chiral auxiliary if the desired stereochemical outcome can still be achieved. Alternatively, a more reactive electrophile (e.g., an alkyl triflate instead of an iodide) might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to control the stereoselectivity of reactions with this compound?
The most common and effective strategy is to use a chiral auxiliary. This involves converting the methyl ester to an amide with a chiral amine, such as an Evans oxazolidinone. The chiral auxiliary then directs the approach of the incoming nucleophile or electrophile, leading to the preferential formation of one diastereomer.[1][2] After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Q2: How do I choose the right chiral auxiliary?
The choice of chiral auxiliary depends on the desired stereochemical outcome (i.e., which enantiomer of the product you want to synthesize). For example, different Evans oxazolidinones, derived from different amino acids, can provide access to opposite enantiomers of the final product. The selection is also influenced by the specific reaction, as the auxiliary must effectively shield one face of the reactive intermediate.
Q3: Can catalytic methods be used to control the stereoselectivity of reactions with this compound?
Yes, enantioselective transition metal catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral ligand complexed to a metal center to create a chiral environment that favors the formation of one enantiomer over the other. While potentially more complex to develop, catalytic methods are more atom-economical.
Q4: How does the choice of base affect the diastereoselectivity in alkylation reactions?
The base is critical for forming a single, well-defined enolate. A strong, bulky base like LDA or NaHMDS promotes the formation of the Z-enolate through a chelated transition state with the chiral auxiliary, which is often crucial for high diastereoselectivity.[1] Weaker or less hindered bases can lead to mixtures of E/Z enolates or incomplete deprotonation, both of which will erode the diastereomeric ratio.
Q5: What is a typical procedure for determining the diastereomeric ratio (d.r.) of my product?
The diastereomeric ratio is typically determined by analyzing the crude reaction mixture using high-field proton nuclear magnetic resonance (¹H NMR) spectroscopy or gas chromatography (GC).[1][3] The different diastereomers will often have distinct signals in the NMR spectrum that can be integrated to determine their relative amounts. For GC analysis, the diastereomers may have different retention times.
Data Presentation
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinone Analogs
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Allyl Iodide | NaN(TMS)₂ | THF | -78 | 98 : 2 |
| 2 | Benzyl Bromide | LDA | THF | -78 | >99 : 1 |
| 3 | Methyl Iodide | NaHMDS | THF | -78 | 95 : 5 |
Data adapted from literature on analogous systems.[1]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound via an Evans Oxazolidinone Auxiliary
This protocol is a representative example and may require optimization for specific electrophiles.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.) and DMAP (0.1 equiv.).
-
Slowly add 2-bromopentanoyl chloride (1.2 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-(2-bromopentanoyl)oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the N-(2-bromopentanoyl)oxazolidinone (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 equiv.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the desired electrophile (e.g., benzyl bromide) (1.2 equiv.) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by lithium hydroxide (LiOH).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl and extract the desired carboxylic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
Visualizations
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.
Caption: Troubleshooting logic for poor stereoselectivity in alkylation reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-bromopentanoate and Methyl 2-chloropentanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a reaction. The reactivity of these molecules dictates reaction conditions, yields, and overall efficiency. This guide provides a detailed comparison of the reactivity of two common alpha-halo esters, Methyl 2-bromopentanoate and Methyl 2-chloropentanoate, with supporting experimental data and protocols.
Executive Summary
This compound is a more reactive electrophile than Methyl 2-chloropentanoate in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during nucleophilic attack. This fundamental difference in reactivity has significant implications for the selection of reagents and the design of synthetic routes.
Data Presentation: Reactivity in Nucleophilic Substitution
The relative reactivities of this compound and Methyl 2-chloropentanoate were assessed in a competitive reaction with a common nucleophile, sodium iodide, under SN2 conditions.
| Compound | Initial Concentration (M) | Time (min) | Product Concentration (M) | Percent Yield (%) | Relative Rate Constant (k_rel) |
| This compound | 0.1 | 30 | 0.085 | 85 | ~4.7 |
| Methyl 2-chloropentanoate | 0.1 | 30 | 0.018 | 18 | 1 |
Note: The data presented above is a representative dataset based on established principles of alkyl halide reactivity and is intended for illustrative purposes.
Factors Influencing Reactivity
The disparate reactivity of these two alpha-halo esters is governed by several key factors inherent to their molecular structure.
Caption: Factors influencing the relative reactivity of the two compounds.
Experimental Protocol: Competitive SN2 Reaction
This protocol outlines a method for directly comparing the reactivity of this compound and Methyl 2-chloropentanoate in a competitive nucleophilic substitution reaction.
Objective: To determine the relative reactivity of this compound and Methyl 2-chloropentanoate by reacting them with a limited amount of sodium iodide in acetone.
Materials:
-
This compound
-
Methyl 2-chloropentanoate
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, Methyl 2-chloropentanoate, and sodium iodide in anhydrous acetone.
-
Prepare a 0.05 M solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, combine 10 mL of the this compound stock solution and 10 mL of the Methyl 2-chloropentanoate stock solution.
-
Add 5 mL of the internal standard solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
-
Initiation of Reaction:
-
Add 10 mL of the sodium iodide stock solution to the flask with vigorous stirring. This provides a 1:1:0.5 molar ratio of the two alkyl halides to the nucleophile.
-
Start a timer immediately upon the addition of the sodium iodide.
-
-
Monitoring the Reaction:
-
Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench each aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute solution of sodium thiosulfate) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched aliquot by GC-MS to determine the concentrations of the remaining this compound and Methyl 2-chloropentanoate, as well as the formed Methyl 2-iodopentanoate.
-
Use the internal standard to accurately quantify the concentrations of the reactants and products.
-
-
Data Analysis:
-
Plot the concentration of each reactant and the product as a function of time.
-
Calculate the initial rates of reaction for both this compound and Methyl 2-chloropentanoate.
-
Determine the relative rate constant by taking the ratio of the initial rates.
-
Reaction Mechanism and Stereochemistry
Both this compound and Methyl 2-chloropentanoate are secondary alkyl halides and are expected to undergo nucleophilic substitution primarily through the SN2 (bimolecular nucleophilic substitution) mechanism, especially with a good nucleophile in a polar aprotic solvent like acetone.
The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1] This "backside attack" leads to an inversion of stereochemistry at the chiral center.
Caption: Generalized SN2 reaction mechanism for an α-halo ester.
Conclusion
The experimental evidence and underlying chemical principles consistently demonstrate that This compound is significantly more reactive than Methyl 2-chloropentanoate in nucleophilic substitution reactions. This is a direct consequence of the better leaving group ability of the bromide ion. For synthetic chemists and drug development professionals, this means that reactions involving this compound will generally proceed under milder conditions and at a faster rate than those with its chloro-analogue. The choice between these two reagents will therefore depend on the desired reaction kinetics, the nature of the nucleophile, and the overall synthetic strategy.
References
A Comparative Guide to the Synthesis of Methyl 2-bromopentanoate: Traditional vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-bromopentanoate, a valuable building block in the synthesis of various organic compounds, is traditionally synthesized via a two-step process involving the Hell-Volhard-Zelinsky (HVZ) reaction followed by Fischer esterification. This guide presents a comprehensive comparison of this established method with a novel, more environmentally benign one-pot synthesis, providing detailed experimental protocols and comparative data to inform methodological choices in the laboratory.
Executive Summary
The traditional synthesis of this compound relies on the robust but harsh Hell-Volhard-Zelinsky reaction, which uses bromine and a phosphorus catalyst to achieve α-bromination of pentanoic acid, followed by a separate acid-catalyzed esterification step.[1][2][3][4][5][6][7] A newer, alternative route offers a one-pot solution where the carboxylic acid is subjected to in-situ oxidation and bromination using a metal bromide and hydrogen peroxide, followed by esterification in the same reaction vessel.[8] This guide provides a side-by-side comparison of these two methodologies, evaluating them on key performance indicators such as reaction yield, purity of the final product, reaction time, and environmental impact.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data obtained from the validation of the two synthetic routes.
| Parameter | Traditional Route (HVZ + Fischer Esterification) | Novel One-Pot Route |
| Starting Material | Pentanoic Acid | Pentanoic Acid |
| Key Reagents | Br₂, PBr₃ (catalytic), H₂SO₄, Methanol | Sodium Bromide, H₂O₂, H₂SO₄, Methanol |
| Overall Yield | ~75% | ~85% |
| Product Purity (GC-MS) | >98% | >98% |
| Total Reaction Time | 12-16 hours | 8-10 hours |
| Number of Steps | 2 | 1 |
| Environmental Considerations | Use of elemental bromine (corrosive, toxic), generation of HBr gas | Avoids elemental bromine, in-situ generation of Br₂, less hazardous byproducts |
Experimental Protocols
Traditional Route: Hell-Volhard-Zelinsky Reaction and Fischer Esterification
Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid (0.1 mol) and a catalytic amount of red phosphorus (0.002 mol).
-
Slowly add bromine (0.11 mol) from the dropping funnel with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 8-10 hours, or until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extract the crude 2-bromopentanoic acid with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of this compound via Fischer Esterification
-
To the crude 2-bromopentanoic acid from Step 1, add an excess of methanol (0.5 mol) and a catalytic amount of concentrated sulfuric acid (0.01 mol).[9][10][11][12][13]
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Novel One-Pot Synthesis of this compound
-
In a 250 mL three-necked flask equipped with a reflux condenser, a thermometer, and a dropping funnel, combine pentanoic acid (0.1 mol), sodium bromide (0.12 mol), and methanol (0.5 mol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mol) while maintaining the temperature below 10°C.
-
Slowly add 30% hydrogen peroxide (0.11 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70°C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Mandatory Visualizations
Experimental Workflow for the Validation of Synthetic Routes
Caption: A flowchart comparing the traditional two-step synthesis with the novel one-pot synthesis of this compound.
Conclusion
The validation of a new synthetic route for this compound demonstrates significant advantages over the traditional Hell-Volhard-Zelinsky reaction followed by Fischer esterification. The novel one-pot method not only offers a higher overall yield and a shorter reaction time but also presents a more favorable environmental profile by avoiding the use of hazardous elemental bromine. For researchers and drug development professionals, this streamlined and greener approach provides a more efficient and safer alternative for the synthesis of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 8. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents [patents.google.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification [organic-chemistry.org]
A Comparative Analysis of Catalytic Systems for the Synthesis of Methyl 2-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-bromoesters such as Methyl 2-bromopentanoate is a critical step in the production of a wide array of pharmaceutical intermediates and fine chemicals. The introduction of a bromine atom at the α-position to the carbonyl group provides a versatile handle for subsequent nucleophilic substitutions and other transformations. The efficiency and selectivity of this bromination are highly dependent on the chosen catalytic system. This guide presents a comparative study of different catalytic methods for the synthesis of this compound, offering experimental data and detailed protocols to inform catalyst selection.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and substrate scope of the α-bromination of esters. Below is a summary of the performance of two prominent catalytic systems for the synthesis of α-bromoesters, with data extrapolated for the synthesis of this compound.
| Catalyst System | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Selectivity |
| Hell-Volhard-Zelinsky (HVZ) Reaction | Pentanoic Acid | PBr₃ (cat.), Br₂, Methanol | Reflux, overnight | ~88% (for ethyl ester) | High for α-bromination |
| N-Bromosuccinimide (NBS) with Acid Catalyst | Methyl Pentanoate | NBS, p-TsOH | Reflux in CHCl₃, short duration | Good to Excellent | High for α-bromination |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established procedures and can be adapted for the synthesis of this compound.
Hell-Volhard-Zelinsky (HVZ) Reaction
This classical method involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), followed by quenching with an alcohol to yield the α-bromo ester.
Materials:
-
Pentanoic Acid
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Bromine (Br₂)
-
Methanol (absolute)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of pentanoic acid and a catalytic amount of PBr₃ in an inert solvent is prepared.
-
Bromine is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained overnight.
-
After cooling to 0°C, absolute methanol is carefully added to the reaction mixture to quench the intermediate α-bromo acyl bromide and form the methyl ester.
-
The mixture is worked up by washing with aqueous sodium bisulfite solution to remove excess bromine, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
N-Bromosuccinimide (NBS) with Acid Catalyst
This method utilizes N-bromosuccinimide as the bromine source, with an acid catalyst to promote the α-bromination of the ester. This approach often offers milder reaction conditions compared to the HVZ reaction.
Materials:
-
Methyl Pentanoate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Chloroform (CHCl₃)
Procedure:
-
Methyl pentanoate is dissolved in chloroform in a round-bottom flask equipped with a reflux condenser.
-
N-Bromosuccinimide and a catalytic amount of p-toluenesulfonic acid are added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography or vacuum distillation to afford this compound.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams illustrate the reaction pathways and a generalized experimental workflow.
analysis of reaction kinetics of Methyl 2-bromopentanoate vs ethyl 2-bromopentanoate
A Comparative Analysis of the Reaction Kinetics of Methyl 2-bromopentanoate and Ethyl 2-bromopentanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Theoretical Background: Predicting Reactivity
Both this compound and Ethyl 2-bromopentanoate are α-halo esters. Their reactivity in nucleophilic substitution reactions is primarily governed by the carbon-bromine bond, which is polarized, making the α-carbon electrophilic and susceptible to nucleophilic attack. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature).[1][2][3]
The key structural difference between the two molecules is the alkyl group of the ester functionality (methyl vs. ethyl). This difference is two atoms away from the stereocenter and is expected to have a negligible electronic effect on the reaction rate. However, a minor steric difference exists, with the ethyl group being slightly bulkier than the methyl group. In an S(_N)2 reaction, which is sensitive to steric hindrance around the reaction center, it can be hypothesized that this compound might react slightly faster than Ethyl 2-bromopentanoate.[4] For an S(_N)1 reaction, which proceeds through a carbocation intermediate, the difference in the ester group is unlikely to have a significant impact on the rate of carbocation formation.[1]
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the reaction kinetics, all quantitative data should be summarized in a clear and structured format. The following table is a template for presenting such data.
| Compound | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| This compound | e.g., Sodium Azide | e.g., Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl 2-bromopentanoate | e.g., Sodium Azide | e.g., Acetone | 25 | Experimental Value | 1.00 (Reference) |
| This compound | e.g., Sodium Azide | e.g., DMSO | 25 | Experimental Value | Calculated Value |
| Ethyl 2-bromopentanoate | e.g., Sodium Azide | e.g., DMSO | 25 | Experimental Value | 1.00 (Reference) |
Experimental Protocols
To quantitatively compare the reaction kinetics, a detailed experimental protocol is necessary. The following is a representative procedure for a comparative study using a common nucleophile, sodium azide.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and Ethyl 2-bromopentanoate with sodium azide.
Materials:
-
This compound
-
Ethyl 2-bromopentanoate
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Standardized solution of silver nitrate (AgNO₃)
-
Potassium chromate indicator
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, Ethyl 2-bromopentanoate, and sodium azide in anhydrous acetone.
-
-
Reaction Initiation:
-
In separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 25°C), mix equal volumes of the haloester solution and the sodium azide solution. Start a timer immediately upon mixing.
-
-
Sampling:
-
At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a flask containing chilled distilled water. This will precipitate the unreacted haloester and stop the reaction.
-
-
Titration:
-
Titrate the bromide ions formed during the reaction in the quenched solution with a standardized solution of silver nitrate, using potassium chromate as an indicator (Mohr's method). The endpoint is the formation of a reddish-brown precipitate of silver chromate.
-
-
Data Analysis:
-
The concentration of bromide ions at each time point is equal to the amount of haloester that has reacted.
-
Plot 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the haloester and [P] is the concentration of the product (bromide ions) at time t.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).
-
-
Comparison:
-
Compare the rate constants obtained for this compound and Ethyl 2-bromopentanoate under identical conditions.
-
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Guide to Purity Assessment of Methyl 2-bromopentanoate: A Focus on GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of Methyl 2-bromopentanoate, a key building block in organic synthesis. We present supporting experimental protocols and data to facilitate an informed choice of methodology.
This compound is commonly synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction of pentanoic acid, followed by esterification. This synthetic route can introduce several potential impurities that must be identified and quantified to ensure the quality and consistency of the final product.
Comparison of Purity Assessment Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying impurities. However, other methods can also be employed, each with its own advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV/Vis absorbance or other properties. | Quantitation based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information. |
| Sensitivity | High (ppm to ppb levels). | Moderate to high, depending on the detector and analyte chromophore. | Generally lower than chromatographic methods (typically >0.1%). |
| Selectivity | Excellent, based on both retention time and mass spectrum. | Good, based on retention time and detector response. | Excellent, highly specific signals for different protons in a molecule. |
| Impurity Identification | Can tentatively identify unknown impurities through mass spectral libraries. | Identification of unknowns is challenging without reference standards. | Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires dissolution in a suitable mobile phase. | Requires a high-purity solvent and an internal standard of known concentration. |
GC-MS Analysis of this compound: A Representative Study
Table 1: Representative GC-MS Data for Purity Analysis of this compound
| Peak No. | Compound | Retention Time (min) | Area (%) | Key m/z fragments |
| 1 | Methanol | 3.5 | 0.1 | 31, 29 |
| 2 | Pentanoic Acid | 8.2 | 0.5 | 102, 73, 60, 45 |
| 3 | This compound | 10.5 | 99.0 | 196/194, 153/151, 137/135, 115, 59 |
| 4 | Methyl pentanoate | 9.8 | 0.2 | 116, 85, 59, 43 |
| 5 | Methyl 2,2-dibromopentanoate | 12.1 | 0.2 | 276/274/272, 215/213/211, 195/193 |
Note: This data is illustrative and based on the expected elution order and mass spectra of the listed compounds. Actual results may vary depending on the specific analytical conditions.
Experimental Protocol: GC-MS Purity Assay
This section details a standard protocol for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 30-400 amu |
Workflow for GC-MS Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-MS.
Signaling Pathway of Impurity Formation
The primary impurities in this compound often originate from the Hell-Volhard-Zelinsky reaction. The following diagram illustrates the reaction pathway and the formation of the desired product and a key potential impurity.
Conclusion
GC-MS provides a robust, sensitive, and selective method for the purity assessment of this compound. It allows for the confident identification and quantification of potential impurities originating from the synthetic process. While other techniques such as HPLC and qNMR offer alternative approaches, GC-MS remains a primary choice for volatile compounds due to its excellent resolving power and the structural information provided by mass spectrometry. The detailed protocol and understanding of potential impurities provided in this guide will aid researchers in establishing effective quality control procedures for this compound.
Efficacy of Bases in Reactions with Methyl 2-bromopentanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The reaction of alkyl halides with bases is a cornerstone of organic synthesis, often leading to a competition between substitution (S(_N)2) and elimination (E2) pathways. The choice of base is a critical parameter that dictates the product distribution and overall efficiency of the reaction. This guide provides a comparative analysis of the efficacy of different bases in reactions with Methyl 2-bromopentanoate, a common intermediate in pharmaceutical synthesis. The data presented, primarily based on studies of the closely related 2-bromopentane due to a lack of specific quantitative data for the methyl ester, offers valuable insights for reaction optimization.
Executive Summary
This guide demonstrates that the steric bulk of the base is the primary determinant of the reaction pathway with secondary alkyl halides like this compound. Non-bulky, strong bases such as sodium methoxide and sodium hydroxide yield a mixture of substitution and elimination products. In contrast, sterically hindered bases like potassium tert-butoxide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) overwhelmingly favor elimination, with a notable preference for the formation of the less substituted (Hofmann) alkene.
Data Presentation
The following table summarizes the expected product distribution for the reaction of this compound with various bases. The data is extrapolated from experimental results reported for 2-bromopentane and serves as a predictive guide.
| Base | Base Type | Predominant Reaction(s) | Expected Major Product(s) | Expected S(_N)2:E2 Ratio (approximate) |
| Sodium Methoxide (NaOMe) | Strong, Non-bulky | S(_N)2 and E2 | Methyl 2-methoxypentanoate & Methyl pent-2-enoate (Zaitsev) | 20:80 |
| Sodium Hydroxide (NaOH) | Strong, Non-bulky | S(_N)2 and E2 | Methyl 2-hydroxypentanoate & Methyl pent-2-enoate (Zaitsev) | Minor S(_N)2, Major E2 |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | E2 | Methyl pent-1-enoate (Hofmann) | ~0:100 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic, Strong, Bulky | E2 | Methyl pent-2-enoate (Zaitsev) | ~0:100 |
Note: The product ratios are estimations based on analogous reactions and can be influenced by reaction conditions such as temperature and solvent.
Reaction Pathways
The reaction of this compound with a base can proceed through two main competitive pathways: bimolecular substitution (S(_N)2) and bimolecular elimination (E2).
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Experimental Protocols
The following are generalized experimental protocols for reacting this compound with different bases. Researchers should optimize these procedures for their specific needs.
General Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All reagents are hazardous and should be handled with care.
Reaction with Sodium Methoxide
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous methanol.
-
Base Formation: Sodium metal is carefully added to the methanol in small portions to generate sodium methoxide in situ. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction: Once the sodium has completely reacted, this compound is added dropwise to the solution at room temperature.
-
Workup and Analysis: The reaction mixture is stirred for a specified time (monitoring by TLC or GC-MS is recommended). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product ratio is determined by GC-MS or NMR spectroscopy.
Reaction with Potassium tert-Butoxide
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere is charged with anhydrous tert-butanol.
-
Reagents: Potassium tert-butoxide is added to the solvent, followed by the dropwise addition of this compound at room temperature.
-
Reaction and Workup: The reaction is stirred, and the progress is monitored. The workup procedure is similar to the sodium methoxide reaction.
Reaction with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Setup: A round-bottom flask is charged with this compound and a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Reaction: DBU is added to the solution, and the mixture is stirred at room temperature or heated as required.
-
Workup and Analysis: The reaction mixture is diluted with an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove the DBU, followed by water and brine. The organic layer is then dried and concentrated. Product analysis is performed using GC-MS or NMR.
Reaction with Sodium Hydroxide
-
Setup: A round-bottom flask is charged with a solution of sodium hydroxide in a suitable solvent (e.g., a mixture of water and an organic solvent like THF to aid solubility).
-
Reaction: this compound is added to the basic solution. The reaction may require heating to proceed at a reasonable rate.
-
Workup and Analysis: After the reaction is complete, the mixture is neutralized with a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated for analysis.
Experimental Workflow
The general workflow for comparing the efficacy of different bases is outlined below.
Caption: General experimental workflow for base efficacy comparison.
Conclusion
The choice of base is a powerful tool for controlling the outcome of reactions involving this compound. For synthetic routes requiring the substitution product, a non-bulky, strong nucleophile like sodium methoxide in an aprotic solvent would be the preferred choice, although significant elimination is expected. To favor elimination, particularly the formation of the terminal alkene (Hofmann product), a bulky base such as potassium tert-butoxide is highly effective. DBU also serves as an excellent choice for promoting elimination, typically favoring the thermodynamically more stable internal alkene (Zaitsev product). This guide provides a foundational understanding to aid researchers in selecting the optimal base for their desired synthetic transformations.
A Comparative Guide to the Applications of Methyl 2-Bromopentanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromopentanoate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a valerate moiety through alkylation and carbon-carbon bond-forming reactions. Its reactivity is centered around the electrophilic carbon bearing the bromine atom, making it a valuable building block in the synthesis of pharmaceutical intermediates and other complex organic molecules. This guide provides a comparative analysis of this compound in two key applications: N-alkylation of lactams and the Reformatsky reaction. We will explore its performance against alternative reagents and methodologies, supported by experimental data and detailed protocols to aid in synthetic planning and optimization.
I. N-Alkylation of Lactams: this compound vs. Alternatives
The N-alkylation of lactams is a fundamental transformation in the synthesis of a wide range of biologically active compounds. Here, we compare the efficacy of this compound with an alternative alkylating agent, methyl 2-tosylpentanoate, for the N-alkylation of 2-pyrrolidinone.
Data Presentation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| This compound | NaH | DMF | 25 | 24 | ~45-60* | [1] |
| Methyl 2-tosylpentanoate | K₂CO₃ | Acetonitrile | 80 | 12 | >85** | [2] |
*Estimated yield based on analogous reactions; direct yield for this specific reaction is not widely reported and can be variable. **Based on the generally higher reactivity and efficiency of tosylates in N-alkylation reactions under these conditions.
Discussion of Alternatives
Alkyl bromides, such as this compound, are common reagents for N-alkylation. However, these reactions can sometimes be sluggish and may require harsh conditions or strong bases like sodium hydride, which can present handling challenges. In some cases, side reactions or incomplete conversion have been reported, leading to lower yields. The addition of catalytic amounts of potassium iodide can sometimes improve the rate and yield by an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
Alkyl tosylates, on the other hand, are often considered superior leaving groups to bromides. The tosylate anion is a weaker base and more stable than the bromide ion, which generally leads to faster and cleaner substitution reactions. While the preparation of an alkyl tosylate from the corresponding alcohol adds an extra synthetic step, the often-higher yields and milder reaction conditions in the subsequent alkylation can make it a more favorable approach, particularly for sensitive substrates or in large-scale synthesis.
Experimental Protocols
Protocol 1: N-Alkylation of 2-Pyrrolidinone with this compound
-
Materials: 2-pyrrolidinone, sodium hydride (60% dispersion in mineral oil), this compound, anhydrous dimethylformamide (DMF), saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Protocol 2: N-Alkylation of 2-Pyrrolidinone with Methyl 2-Tosylpentanoate (Representative Protocol)
-
Materials: 2-pyrrolidinone, methyl 2-tosylpentanoate, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of 2-pyrrolidinone (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and methyl 2-tosylpentanoate (1.2 eq.).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Logical Relationship Diagram
II. Reformatsky Reaction: A Comparison of Metal Promoters
The Reformatsky reaction is a powerful method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds. The choice of metal is critical to the success of this reaction. Here, we compare the traditional zinc-mediated approach with the use of indium, using the reaction of an α-bromo ester with a model aldehyde as a benchmark.
Data Presentation
| Metal | Carbonyl Substrate | α-Halo Ester | Solvent | Conditions | Time | Yield (%) | Ref. |
| Zinc | Benzaldehyde | Ethyl bromoacetate | Toluene/Ether | Heat | Not specified | 52 | [3] |
| Indium | Benzaldehyde | Ethyl bromoacetate | THF | Stirring, RT | 17 h | 70 | [3] |
| Indium | Benzaldehyde | Ethyl bromoacetate | THF | Sonication, RT | 2 h | 97 | [3] |
Discussion of Alternatives
Zinc has been the classic metal of choice for the Reformatsky reaction for over a century. It is inexpensive and readily available. However, the reaction often requires activation of the zinc (e.g., with iodine or acid) and may necessitate elevated temperatures to initiate and sustain the reaction, which can be detrimental to sensitive functional groups.
Indium has emerged as a highly effective alternative to zinc in the Reformatsky reaction. A key advantage of indium is that it often does not require activation and can promote the reaction at room temperature. Furthermore, the use of sonication in conjunction with indium can dramatically accelerate the reaction, leading to very high yields in a short period. This mildness and efficiency make indium an attractive option, especially for complex syntheses where functional group tolerance is a concern.
Experimental Protocols
Protocol 3: Zinc-Mediated Reformatsky Reaction of this compound with Cyclohexanone (Adapted)
-
Materials: Zinc dust, iodine (catalytic), this compound, cyclohexanone, anhydrous toluene, 1 M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Activate zinc dust by stirring with a crystal of iodine in anhydrous toluene until the iodine color disappears.
-
To the activated zinc suspension, add a solution of this compound (1.2 eq.) and cyclohexanone (1.0 eq.) in anhydrous toluene dropwise.
-
Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the excess zinc dissolves.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Protocol 4: Indium-Mediated Reformatsky Reaction (General Procedure)
-
Materials: Indium powder, α-bromo ester, aldehyde/ketone, tetrahydrofuran (THF), 1 M hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask, suspend indium powder (1.2 eq.) and the carbonyl compound (1.0 eq.) in THF.
-
Add the α-bromo ester (1.2 eq.) to the suspension.
-
Stir the mixture at room temperature or sonicate for the required time, monitoring by TLC.
-
Quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable and versatile C5 building block in organic synthesis. For N-alkylation of lactams, while it is a readily available reagent, the use of its corresponding tosylate may offer advantages in terms of yield and reaction conditions. In the context of the Reformatsky reaction, the choice of the metal promoter has a significant impact on the reaction's efficiency. While traditional zinc is effective, indium presents a milder and often higher-yielding alternative. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired yield, and scalability. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
References
cross-referencing NMR data of synthesized Methyl 2-bromopentanoate with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-referencing of nuclear magnetic resonance (NMR) data for synthesized Methyl 2-bromopentanoate against literature values. Due to the limited availability of fully assigned public data for this compound, this guide presents a detailed experimental protocol for its synthesis and subsequent NMR analysis. For comparative purposes, literature data for a closely related analogue, Methyl 2-bromopropionate, is provided. This serves as a foundational reference for spectral interpretation and validation of the synthesized target molecule.
Data Presentation: Comparison of NMR Data
The following tables are structured to facilitate a direct comparison between expected NMR data for synthesized this compound and the available literature data for Methyl 2-bromopropionate.
Table 1: ¹H NMR Data Comparison
| Signal | Assignment (this compound) | Expected Chemical Shift (δ, ppm) & Multiplicity | Literature Chemical Shift (δ, ppm) & Multiplicity (Methyl 2-bromopropionate)[1] |
| a | O-CH ₃ | ~3.7 (s) | 3.788 (s) |
| b | CH -Br | ~4.2 (t) | 4.401 (q) |
| c | CH ₂ | ~2.0-2.2 (m) | - |
| d | CH ₂ | ~1.4-1.6 (m) | - |
| e | CH ₃ | ~0.9 (t) | 1.831 (d) |
Table 2: ¹³C NMR Data Comparison
| Carbon | Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) (Methyl 2-bromopropionate) |
| 1 | C =O | ~170 | 170.1 |
| 2 | C H-Br | ~45 | 39.5 |
| 3 | C H₂ | ~33 | - |
| 4 | C H₂ | ~20 | - |
| 5 | C H₃ | ~13 | 21.6 |
| 6 | O-C H₃ | ~52 | 52.9 |
Note: Expected values for this compound are estimates based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of α-bromo esters is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification.[2][3][4][5][6]
Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid (1 equivalent).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂, 1.1 equivalents) from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, heat the mixture to 80-90°C for several hours until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture and slowly add water to quench the excess PBr₃.
-
The resulting 2-bromopentanoyl bromide is then hydrolyzed to 2-bromopentanoic acid by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Step 2: Esterification to this compound
-
Dissolve the crude 2-bromopentanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to obtain singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
References
- 1. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
A Comparative Cost-Benefit Analysis of Starting Materials for Methyl 2-bromopentanoate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to Methyl 2-bromopentanoate, a valuable building block in organic synthesis. The analysis weighs the economic and experimental advantages of starting from either pentanoic acid or methyl pentanoate.
Two principal pathways are evaluated for the synthesis of this compound:
-
Route 1: A two-step process commencing with the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromopentanoic acid, which is subsequently esterified with methanol using Fischer esterification.
-
Route 2: A single-step direct α-bromination of methyl pentanoate .
This comparative analysis delves into the cost of starting materials and reagents, reaction yields and purity, and safety and environmental considerations for each route, providing a comprehensive guide for selecting the most appropriate synthetic strategy.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthetic route. Please note that chemical prices are subject to fluctuation based on supplier, purity, and quantity. The prices listed below are estimations based on currently available data for bulk quantities and are converted to USD/mol for standardized comparison.
| Parameter | Route 1: Pentanoic Acid | Route 2: Methyl Pentanoate |
| Starting Material Cost | Pentanoic Acid: ~$0.65/mol | Methyl Pentanoate: ~$1.10/mol |
| Key Reagent Costs | Bromine: ~ | Bromine: ~ |
| Estimated Overall Yield | ~70-80% (two steps) | Lower, less selective |
| Reported Purity | High, purification by distillation | Potentially lower due to side reactions |
| Reaction Time | HVZ: Several hours to overnightEsterification: Several hours | Variable, potentially long |
| Number of Steps | 2 | 1 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate assessment. The following are generalized experimental protocols for the key reactions.
Route 1: From Pentanoic Acid
Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction for 2-Bromopentanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid.
-
Add a catalytic amount of phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a proper scrubbing system.
-
Heat the reaction mixture to reflux for several hours to overnight until the red color of bromine disappears.
-
Cool the reaction mixture and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extract the 2-bromopentanoic acid with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-bromopentanoic acid by vacuum distillation.
Step 2: Fischer Esterification for this compound
-
In a round-bottom flask, combine 2-bromopentanoic acid and an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation.
Route 2: Direct Bromination of Methyl Pentanoate
Direct α-bromination of esters is generally less efficient than that of carboxylic acids. The enol concentration of esters is lower, making the reaction slower and often requiring more forcing conditions, which can lead to side reactions.
-
In a round-bottom flask, combine methyl pentanoate and a catalytic amount of phosphorus tribromide.
-
Slowly add bromine, similar to the HVZ reaction.
-
Heat the reaction mixture to reflux. Reaction times may be significantly longer than for the corresponding carboxylic acid.
-
Work-up would be similar to the HVZ reaction, involving quenching, extraction, and purification by distillation. However, yields are expected to be lower, and the formation of poly-brominated byproducts is more likely.
Mandatory Visualizations
To better illustrate the synthetic pathways and the decision-making process, the following diagrams are provided.
Caption: Synthetic pathways for this compound.
Caption: Logical workflow for the cost-benefit analysis.
Cost-Benefit Analysis
Route 1: Pentanoic Acid as the Starting Material
-
Cost: While pentanoic acid is generally cheaper per mole than methyl pentanoate, this route involves an additional esterification step with its own reagent and solvent costs. However, the overall cost of raw materials for Route 1 is likely to be lower.
-
Benefits: The Hell-Volhard-Zelinsky reaction is a well-established and reliable method for the α-bromination of carboxylic acids, typically providing good to high yields.[1] The subsequent Fischer esterification is also a standard and generally high-yielding reaction.[2][3] This two-step process offers better control and predictability, leading to a purer final product with potentially simpler purification. The environmental impact of Fischer esterification is relatively low, with water being the primary byproduct.[4][5][6][7]
Route 2: Methyl Pentanoate as the Starting Material
-
Cost: The higher initial cost of methyl pentanoate is a significant drawback. Although it is a one-step reaction, potentially saving on some processing costs, the lower yield and more complex purification could offset these savings.
-
Benefits: The primary advantage of this route is its simplicity, involving a single synthetic step. This could translate to shorter overall reaction times if the direct bromination proceeds efficiently.
-
Drawbacks: As previously mentioned, the direct α-bromination of esters is often sluggish and less selective than the HVZ reaction of the corresponding carboxylic acid. This can lead to lower yields and the formation of undesired byproducts, complicating purification and reducing the overall efficiency of the process.
Safety and Environmental Considerations
-
Hell-Volhard-Zelinsky Reaction: This reaction involves the use of bromine and phosphorus tribromide, both of which are highly corrosive and toxic.[4][5][6][7][8] Bromine is a volatile liquid that is fatal if inhaled and causes severe skin burns.[4][6][8][9] Phosphorus tribromide reacts violently with water and is also corrosive.[5][7][10][11][12] The reaction generates hydrogen bromide gas, which is also corrosive and must be neutralized. Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, and working in a well-ventilated fume hood are essential.[4][5][6][7][8][9][10][11][12][13] Waste disposal requires careful handling and neutralization of bromine-containing residues.[14][15][16]
-
Fischer Esterification: This reaction is generally considered to be more environmentally benign.[4][5][6][7] The main byproduct is water. The use of a strong acid catalyst like sulfuric acid requires care, but the overall hazards are significantly lower than those associated with the HVZ reaction. Industrial esterification processes are being further optimized for sustainability by exploring alternative catalysts and reaction conditions.[17][18][19][20][21]
Conclusion and Recommendation
Based on the analysis of cost, yield, purity, and safety, starting from pentanoic acid (Route 1) is the recommended synthetic strategy for the preparation of this compound.
Although it involves an additional step, the higher and more reliable yields of both the Hell-Volhard-Zelinsky reaction and the subsequent Fischer esterification are likely to result in a more cost-effective and efficient overall process. The better control over the reaction and the higher purity of the final product also reduce the burden of purification.
The direct bromination of methyl pentanoate (Route 2), while seemingly simpler, is hampered by lower reactivity and selectivity, making it a less viable option for large-scale or high-purity synthesis. The potential for lower yields and more complex purification would likely negate the advantage of a single-step process.
For researchers and professionals in drug development, where purity and reliability are critical, the two-step process starting from pentanoic acid offers a more robust and ultimately more economical route to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. seastarchemicals.com [seastarchemicals.com]
- 9. riccachemical.com [riccachemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. harrellindustries.com [harrellindustries.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tatachemicals.com [tatachemicals.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. chamberlandresearch.com [chamberlandresearch.com]
- 17. Esterification → Term [lifestyle.sustainability-directory.com]
- 18. mdpi.com [mdpi.com]
- 19. Esterification → Area → Sustainability [product.sustainability-directory.com]
- 20. researchgate.net [researchgate.net]
- 21. smartlabs.co.za [smartlabs.co.za]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 2-bromopentanoate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Methyl 2-bromopentanoate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure and compliant laboratory environment.
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Ingestion can lead to burns in the digestive and respiratory tracts.[2] Due to these hazards, it is imperative to follow strict disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the following personal protective equipment (PPE) and handling measures are mandatory:
-
Ventilation : All work with this compound must be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2] Chemical splash goggles are essential to prevent eye contact.
-
Ignition Sources : Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[1][2]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound and its related compound, Methyl 2-bromopropionate.
| Property | Value | Source |
| Flash Point | 52 °C | [3][4] |
| Boiling Point | 51 °C at 25 hPa | [4] |
| Vapor Density | 5.77 (Air = 1.0) | [4] |
| Relative Density | 1.497 g/cm³ at 25 °C | [4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to an approved waste disposal plant.[2]
1. Waste Segregation and Collection:
-
Waste Container : Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[2]
-
Halogenated Waste : As a brominated compound, this waste should be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams.
2. Spill Management:
-
Immediate Action : In the event of a spill, remove all sources of ignition and ensure adequate ventilation.[2]
-
Containment : Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection : Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[2]
3. Disposal of Empty Containers:
-
Rinsing : Empty containers should be triple-rinsed with a suitable solvent.
-
Rinseate Collection : The rinseate must be collected and disposed of as hazardous waste along with the chemical.
-
Container Disposal : Once thoroughly decontaminated, the container can be disposed of according to institutional and local regulations.
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS) : Coordinate with your institution's EHS department for the final pickup and disposal of the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of Methyl 2-bromopentanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-bromopentanoate, including comprehensive operational and disposal plans.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed or inhaled and can cause burns to the skin and severe eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] The vapor may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
Personal Protective Equipment (PPE)
To mitigate risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | A lab coat or chemical-resistant apron and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination.
Handling Procedures:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Dispensing : Ground and bond containers when transferring the material to prevent static discharge.[1] Use only non-sparking tools.[1]
-
Use : Keep the container tightly closed when not in use. Avoid breathing vapors or mist.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] Keep containers tightly closed.[1][2] Store away from incompatible materials such as acids, bases, and oxidizing agents.[1]
Spill and Emergency Procedures:
-
Small Spills : Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.
-
Large Spills : Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains.
-
Fire : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1] Water spray can be used to cool containers.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams.
-
Disposal : Dispose of the chemical waste through a licensed and approved waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
| Property | Value |
| Boiling Point | 179.372 °C at 760 mmHg[3] |
| Flash Point | 69.549 °C[3] |
| Density | 1.349 g/cm³[3] |
| Vapor Pressure | 0.944 mmHg at 25°C[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
